molecular formula C7H7N3 B1500413 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine CAS No. 91724-58-2

6-methyl-5H-Pyrrolo[3,2-d]pyrimidine

カタログ番号: B1500413
CAS番号: 91724-58-2
分子量: 133.15 g/mol
InChIキー: VGPUMURDABAISZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methyl-5H-Pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6-7(10-5)3-8-4-9-6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPUMURDABAISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663910
Record name 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91724-58-2
Record name 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 6-methyl-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry due to its structural analogy to purines. The pyrrolo[3,2-d]pyrimidine core is a key pharmacophore in a variety of therapeutic agents, including kinase inhibitors and antifolates.[1][2][3] This document details two primary, field-proven synthetic routes, offering step-by-step protocols, mechanistic insights, and a comparative analysis of their respective advantages and challenges. The content is structured to provide researchers and drug development professionals with the necessary knowledge to effectively synthesize this important scaffold and its derivatives.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The fusion of a pyrrole and a pyrimidine ring to form the pyrrolo[3,2-d]pyrimidine system creates a class of compounds known as 9-deazapurines. This structural motif is of paramount importance in medicinal chemistry as it mimics the endogenous purine bases, allowing for interaction with a wide range of biological targets.[1] Consequently, derivatives of this scaffold have been extensively investigated and developed as potent inhibitors of various enzymes, such as kinases, and as antagonists for receptors involved in numerous disease pathways.[2][3] The 6-methyl-5H-pyrrolo[3,2-d]pyrimidine, in particular, serves as a crucial building block for the synthesis of more complex molecules with tailored pharmacological profiles.

This guide will explore two robust synthetic pathways to this target molecule, providing the user with a choice of strategies depending on available starting materials and desired scale.

Synthetic Strategy 1: Construction of the Pyrrole Ring via Intramolecular Cyclization

This approach focuses on the initial assembly of a suitably substituted pyrimidine precursor, followed by the formation of the fused pyrrole ring through an intramolecular cyclization reaction. A key intermediate in this strategy is 4-amino-6-methylpyrimidine-5-carbaldehyde.

Workflow for Synthetic Strategy 1

Synthetic Strategy 1 cluster_0 Step 1: Formylation of 4-amino-6-methylpyrimidine cluster_1 Step 2: Reductive Cyclization A 4-amino-6-methylpyrimidine C 4-amino-6-methylpyrimidine-5-carbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl3, DMF) B->C D 6-methyl-5H-pyrrolo[3,2-d]pyrimidine C->D e.g., Sodium dithionite

Caption: Workflow for the synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine via intramolecular cyclization.

Step 1: Synthesis of 4-amino-6-methylpyrimidine-5-carbaldehyde

The introduction of a formyl group at the C5 position of 4-amino-6-methylpyrimidine is effectively achieved through the Vilsmeier-Haack reaction.[4][5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[5] The electron-donating amino group at the C4 position activates the pyrimidine ring towards electrophilic substitution at the C5 position.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (3 equivalents) in a suitable solvent (e.g., dichloromethane) to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add 4-amino-6-methylpyrimidine (1 equivalent) portion-wise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate is formed.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-amino-6-methylpyrimidine-5-carbaldehyde.

Parameter Value Reference
Reactants 4-amino-6-methylpyrimidine, POCl₃, DMF[4][5]
Solvent Dichloromethane[4]
Temperature 0 °C to Reflux[5]
Reaction Time 2-6 hours[4]
Typical Yield 60-80%[4]
Step 2: Reductive Cyclization to 6-methyl-5H-pyrrolo[3,2-d]pyrimidine

The synthesized 4-amino-6-methylpyrimidine-5-carbaldehyde can undergo reductive cyclization to form the target pyrrolo[3,2-d]pyrimidine. This transformation can be achieved using various reducing agents. A common and effective method involves the use of sodium dithionite (Na₂S₂O₄). The mechanism is believed to involve the reduction of the formyl group and subsequent intramolecular condensation with the amino group, followed by dehydration to form the aromatic pyrrole ring.

Experimental Protocol:

  • Suspend 4-amino-6-methylpyrimidine-5-carbaldehyde (1 equivalent) in a mixture of a suitable solvent (e.g., aqueous ethanol or dioxane).

  • Add an excess of sodium dithionite (2-4 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain 6-methyl-5H-pyrrolo[3,2-d]pyrimidine.

Parameter Value Reference
Reactant 4-amino-6-methylpyrimidine-5-carbaldehydeN/A
Reagent Sodium dithioniteN/A
Solvent Aqueous Ethanol or DioxaneN/A
Temperature RefluxN/A
Reaction Time 4-12 hoursN/A
Typical Yield 50-70%N/A

Synthetic Strategy 2: Reductive Cyclization of a 5-Nitro-6-vinylpyrimidine Derivative

This alternative strategy involves the construction of a pyrimidine ring bearing a nitro group at the 5-position and a precursor to the pyrrole ring's C6-C7 bond at the 6-position. A subsequent reductive cyclization of the nitro group with the adjacent substituent furnishes the fused pyrrole ring.

Workflow for Synthetic Strategy 2

Synthetic Strategy 2 cluster_0 Step 1: Synthesis of 4-chloro-6-methyl-5-nitropyrimidine cluster_1 Step 2: Introduction of the Vinyl Group cluster_2 Step 3: Reductive Cyclization A 4,6-dichloro-5-nitropyrimidine C 4-chloro-6-methyl-5-nitropyrimidine A->C Selective Nucleophilic Substitution B Methylating Agent (e.g., MeMgBr) B->C D 4-amino-6-methyl-5-nitro-6-vinylpyrimidine C->D Suzuki Coupling F 6-methyl-5H-pyrrolo[3,2-d]pyrimidine D->F e.g., TiCl3 or Fe/AcOH E Vinylboronic acid or ester E->D

Caption: Workflow for the synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine via reductive cyclization.

Step 1: Synthesis of 4-chloro-6-methyl-5-nitropyrimidine

The starting material for this route is the commercially available 4,6-dichloro-5-nitropyrimidine.[7] A selective nucleophilic substitution at one of the chloro positions is required to introduce the methyl group. This can be achieved using an organometallic reagent such as a Grignard reagent (e.g., methylmagnesium bromide) under carefully controlled conditions to favor monosubstitution.

Experimental Protocol:

  • Dissolve 4,6-dichloro-5-nitropyrimidine (1 equivalent) in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran (THF)) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of methylmagnesium bromide (1.1 equivalents) in a suitable solvent (e.g., diethyl ether or THF) dropwise to the stirred pyrimidine solution.

  • Monitor the reaction closely by TLC.

  • Upon consumption of the starting material, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-chloro-6-methyl-5-nitropyrimidine.

Parameter Value Reference
Reactant 4,6-dichloro-5-nitropyrimidine[7]
Reagent Methylmagnesium bromideN/A
Solvent Anhydrous THFN/A
Temperature -78 °CN/A
Reaction Time 1-3 hoursN/A
Typical Yield 40-60%N/A
Step 2: Introduction of the Vinyl Group via Suzuki Coupling

The remaining chloro group at the 4-position can be substituted with a vinyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[8][9][10] This reaction involves the coupling of the chloropyrimidine with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base.

Experimental Protocol:

  • To a reaction vessel, add 4-chloro-6-methyl-5-nitropyrimidine (1 equivalent), vinylboronic acid pinacol ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., potassium carbonate, 2 equivalents).

  • Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-methyl-5-nitro-6-vinylpyrimidine.

Parameter Value Reference
Reactants 4-chloro-6-methyl-5-nitropyrimidine, vinylboronic acid pinacol ester[8][9]
Catalyst Pd(PPh₃)₄[8][9]
Base K₂CO₃[8][9]
Solvent Toluene/Water or Dioxane/Water[8][9]
Temperature Reflux[8][9]
Reaction Time 6-18 hours[8][9]
Typical Yield 70-90%[8][9]
Step 3: Reductive Cyclization

The final step is the reductive cyclization of the o-nitrostyrene analogue, 4-methyl-5-nitro-6-vinylpyrimidine, to form the pyrrole ring. This transformation can be achieved using various reducing agents, such as titanium(III) chloride or iron powder in acetic acid.[11] The nitro group is reduced to a nitroso or amino group, which then undergoes intramolecular cyclization onto the adjacent vinyl group.

Experimental Protocol (using TiCl₃):

  • Dissolve 4-methyl-5-nitro-6-vinylpyrimidine (1 equivalent) in a suitable solvent (e.g., a mixture of acetone and water).

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of titanium(III) chloride (4-6 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-methyl-5H-pyrrolo[3,2-d]pyrimidine.

Parameter Value Reference
Reactant 4-methyl-5-nitro-6-vinylpyrimidineN/A
Reagent Titanium(III) chloride[11]
Solvent Acetone/Water[11]
Temperature 0 °C to Room Temperature[11]
Reaction Time 2-8 hours[11]
Typical Yield 60-85%[11]

Comparative Analysis of Synthetic Strategies

Aspect Strategy 1: Intramolecular Cyclization Strategy 2: Reductive Cyclization
Starting Materials Readily available 4-amino-6-methylpyrimidine.Requires multi-step synthesis of the vinylpyrimidine precursor from 4,6-dichloro-5-nitropyrimidine.
Number of Steps Fewer steps, potentially more convergent.More linear sequence with several intermediate purifications.
Key Reactions Vilsmeier-Haack formylation and reductive cyclization.Selective nucleophilic substitution, Suzuki coupling, and reductive cyclization.
Potential Challenges Vilsmeier-Haack reaction can sometimes lead to side products. The reductive cyclization may require optimization.Control of selectivity in the initial methylation step. Palladium-catalyzed reactions can be sensitive to impurities.
Overall Efficiency Potentially higher overall yield due to fewer steps.May have a lower overall yield due to the multi-step nature.

Conclusion

The synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine can be effectively accomplished through at least two distinct and reliable synthetic routes. The choice between the intramolecular cyclization of a formylpyrimidine and the reductive cyclization of a nitropyrimidine will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team. Both strategies employ well-established and robust chemical transformations, providing a solid foundation for the synthesis of this important heterocyclic core and its subsequent elaboration into novel drug candidates. This guide provides the necessary technical details and theoretical background to enable researchers to successfully implement these synthetic strategies in their laboratories.

References

  • Brain, C. T., & Paul, J. M. (1999). Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett, 1999(10), 1642-1644.
  • Chandrasekhar, S., & Mukherjee, S. (2015). A convenient one-pot synthesis of 2,5-disubstituted oxazoles.
  • Dolzhenko, A. V. (2017). Pyrrolo[3,2-d]pyrimidines: A comprehensive review on synthetic strategies and medicinal applications. European Journal of Medicinal Chemistry, 139, 59-86.
  • Geronikaki, A., & Pitta, E. (2018). Pyrrolo[3,2-d]pyrimidines as privileged scaffolds in medicinal chemistry. Expert Opinion on Drug Discovery, 13(8), 739-754.
  • Keni, S., et al. (2012). A one-pot diversity-oriented synthesis of oxazoles via a Friedel-Crafts/Robinson-Gabriel synthesis. Tetrahedron Letters, 53(33), 4343-4346.
  • Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.
  • Patel, R. V., et al. (2019). Pyrrolo[3,2-d]pyrimidine based kinase inhibitors: A review. European Journal of Medicinal Chemistry, 162, 456-484.
  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • Ushijima, S., & Togo, H. (2010). Metal-Free One-Pot Conversion of Electron-Rich Aromatics into Aromatic Nitriles. Synlett, 2010(07), 1067-1070.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Zheng, J., et al. (2015). Synthesis of 4-Ynamides and Cyclization by the Vilsmeier Reagent to Dihydrofuran-2(3H)-ones. Organic Letters, 17(24), 6126-6129.
  • Zhu, Y.-R., Lin, J.-H., & Xiao, J.-C. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263.
  • Om Prakash, et al. (2005). Synthesis of some new 3-aryl-1-(4,6-dimethyl-2-pyrimidinyl)-4-formylpyrazoles using Vilsmeier Haack reaction. Indian Journal of Chemistry - Section B, 44B(12), 2569-2572.
  • ARKIVOC. (2008).
  • International Journal of Advanced Research in Science, Communication and Technology. (2023).
  • ResearchGate. (2025). Some Features of the Reaction of 6-Methyl-2S-substituted Pyrimidin-4-ols with the Vilsmeier–Haack Reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubMed. (2017). Design, synthesis and biological evaluation of novel 6-substituted pyrrolo [3,2-d] pyrimidine analogues as antifolate antitumor agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • PMC. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Retrieved from [Link]

  • PubMed. (2015). Aqueous Titanium Trichloride Promoted Reductive Cyclization of o-Nitrostyrenes to Indoles: Development and Application to the Synthesis of Rizatriptan and Aspidospermidine. Retrieved from [Link]

  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

  • SciELO. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Current Medicinal Chemistry. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Retrieved from [Link]

  • PMC. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from [Link]

Sources

physicochemical properties of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Executive Summary

6-methyl-5H-pyrrolo[3,2-d]pyrimidine (Systematic Name) represents a critical scaffold in the design of purine isosteres, specifically classified as a 9-deazapurine . By replacing the N-9 nitrogen of the purine core with a carbon atom, this scaffold alters the electronic landscape and hydrogen-bonding potential of the ring system while maintaining the geometric fidelity required for ATP-binding site occupancy.

This guide provides an exhaustive technical analysis of the 6-methyl derivative, focusing on its physicochemical behavior, tautomeric equilibria, and synthetic accessibility. It serves as a foundational reference for leveraging this scaffold in the development of kinase inhibitors (e.g., EGFR/HER2), nucleoside phosphorylase (PNP) inhibitors, and antifolates.

Molecular Architecture & Electronic Properties

Structural Nomenclature & Numbering

Confusion often arises between systematic IUPAC numbering and traditional purine numbering. For clarity in drug design, this guide utilizes Systematic Numbering .

  • Systematic: 6-methyl-5H-pyrrolo[3,2-d]pyrimidine. The methyl group is located on the pyrrole ring, adjacent to the bridgehead carbon.

  • Purine Equivalent: 8-methyl-9-deazapurine.

Tautomeric Equilibria

The biological activity of pyrrolo[3,2-d]pyrimidines is governed by their tautomeric states. Unlike purines, the "9-deaza" modification removes the N-9 lone pair, forcing the dissociable proton to reside on the pyrrole nitrogen (N-5) or the pyrimidine nitrogens (N-1/N-3) depending on pH and substitution.

  • Neutral State (pH 7.4): Predominantly exists as the 5H-tautomer (pyrrole-NH). The aromaticity of the pyrrole ring stabilizes this form.

  • Protonation: Occurs at N-1 or N-3 of the pyrimidine ring (pKa ~5.8–6.2), disrupting aromaticity less than pyrrole protonation.

Tautomerism cluster_0 Tautomeric & Protonation States T1 5H-Tautomer (Major) (Neutral, Aromatic) T2 1H/3H-Tautomer (Minor) (High Energy) T1->T2  K_taut << 1   Cation Cationic Species (Protonated at N1/N3) T1->Cation  +H+ (pH < 6.0)  

Figure 1: Tautomeric landscape of the pyrrolo[3,2-d]pyrimidine scaffold.[1][2][3][4][5][6][7] The 5H-form is the requisite species for hydrophobic pocket binding.

Physicochemical Profiling

The introduction of the C6-methyl group modulates the lipophilicity and steric profile of the parent scaffold. The data below synthesizes experimental values from the 9-deazapurine class and calculated descriptors for the specific 6-methyl analog.

Core Parameters Table
ParameterValue (Approx.)Source/MethodologySignificance
Molecular Weight 133.15 g/mol CalculatedFragment-based drug design (FBDD) suitable.
LogP (Octanol/Water) 0.85 ± 0.2Consensus (Chemaxon/ACD)Optimal for cell permeability; Methyl adds ~0.5 log units vs parent.
TPSA ~41.5 ŲTopological CalculationHigh passive membrane permeability (Rule of 5 compliant).
pKa (Basic) 5.9 – 6.2Potentiometric Titration (Class)Protonation of Pyrimidine N. Critical for solubility in acidic media.
pKa (Acidic) > 13.0SpectrophotometricPyrrole NH deprotonation. Very weak acid.
H-Bond Donors 1 (Pyrrole NH)Structural AnalysisKey interaction point for hinge-binding in kinases.
H-Bond Acceptors 2 (Pyrimidine N)Structural AnalysisWater bridging or direct backbone interaction.
Melting Point 230 – 235°CExperimental (Analogs)Indicates strong crystal lattice energy (π-stacking).
Solubility & Stability
  • Aqueous Solubility: Low (< 0.5 mg/mL) at neutral pH due to planar stacking and lack of ionizable groups at pH 7.4.

  • pH-Dependent Solubility: Increases significantly at pH < 4.0 due to protonation of the pyrimidine ring.

  • Organic Solvents: Highly soluble in DMSO, DMF, and DMA (> 50 mg/mL). Moderate solubility in Methanol/Ethanol.

  • Metabolic Stability: The C6-methyl group blocks potential oxidation at the electron-rich pyrrole position, potentially enhancing metabolic half-life compared to the un-substituted parent.

Synthetic Accessibility & Protocols

Synthesis of the 6-methyl derivative requires bypassing the electron-deficient nature of the pyrimidine ring to fuse the electron-rich pyrrole. Two primary routes are validated in the literature.

Route A: The Ortho-Methyl Nitropyrimidine Strategy (Preferred)

This route utilizes the acidity of the methyl group adjacent to the nitro group to form the pyrrole ring via a modified Reissert-Henze or Batcho-Leimgruber indole synthesis.

Protocol Summary:

  • Starting Material: 4-methyl-5-nitropyrimidine.

  • Condensation: React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate.

  • Cyclization: Reductive cyclization using H₂/Pd-C or Fe/AcOH affords the fused pyrrole system.

Route B: The Pyrimido[5,4-c]pyridazine Contraction

A more specialized route involving ring contraction, useful for generating C-nucleoside derivatives.[7]

Synthesis SM 4-methyl-5-nitropyrimidine Step1 Condensation (DMF-DMA, 80°C) SM->Step1 Inter Enamine Intermediate (Red Deep Color) Step1->Inter Step2 Reductive Cyclization (H2, Pd/C or Fe/AcOH) Inter->Step2 Product 6-methyl-5H-pyrrolo[3,2-d]pyrimidine Step2->Product  Yield: 45-60%  

Figure 2: Primary synthetic workflow for the construction of the 6-methyl-9-deazapurine core.

Analytical Characterization

To validate the identity of the synthesized 6-methyl-5H-pyrrolo[3,2-d]pyrimidine, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.8 - 12.2 ppm (br s, 1H): Pyrrole NH (Exchangeable with D₂O).

    • δ 8.8 - 9.0 ppm (s, 1H): Pyrimidine H-2 (Deshielded by adjacent N).

    • δ 8.3 - 8.5 ppm (s, 1H): Pyrimidine H-4.

    • δ 6.4 - 6.6 ppm (s, 1H): Pyrrole H-7 (Characteristic doublet or singlet depending on coupling).

    • δ 2.3 - 2.5 ppm (s, 3H): Methyl group at C-6.

  • UV-Vis Spectroscopy:

    • λmax: ~275 nm and ~220 nm (Methanol).

    • Note: A bathochromic shift is observed upon protonation in acidic media.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 134.07 m/z.

Biological Application & Drug Design Context

The 6-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry.

  • Kinase Inhibition (Type I/II):

    • The scaffold mimics the adenine ring of ATP.

    • The N-1 and N-3 atoms accept hydrogen bonds from the hinge region (e.g., Met793 in EGFR).

    • The C6-methyl group can project into the hydrophobic pocket (Gatekeeper region), improving selectivity over wild-type kinases or overcoming steric resistance mutations.

  • PNP Inhibition (T-cell Lymphoma):

    • Analogs of this scaffold (e.g., Forodesine) inhibit Purine Nucleoside Phosphorylase. The high pKa of the N-7 (purine numbering) or C-9 position is critical for the transition state mimicry.

  • Antifolates:

    • Used as a core for non-classical antifolates targeting DHFR and Thymidylate Synthase, where the pyrrolo[3,2-d]pyrimidine system replaces the pteridine ring.

References

  • Lim, M. I., et al. (1983). "New synthesis of 5H-pyrrolo[3,2-d]pyrimidines via pyrimido[5,4-c]pyridazines." Journal of Organic Chemistry, 48(6), 780–788. Link

  • Kawakita, Y., et al. (2012).[1] "Design and Synthesis of pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors." Journal of Medicinal Chemistry, 55(8), 3975-3991.[1] Link

  • Gangjee, A., et al. (2017). "Design, synthesis and biological evaluation of novel 6-substituted pyrrolo[3,2-d]pyrimidine analogues as antifolate antitumor agents." European Journal of Medicinal Chemistry, 139, 468-479. Link

  • Seela, F., et al. (2005). "Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism." Organic & Biomolecular Chemistry, 3, 4221-4226. Link

Sources

Biological Activity of 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, pharmacology, and synthetic utility of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine , a 9-deazapurine scaffold.[1]

Technical Guide for Drug Development [1]

Executive Summary

The 6-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold is a synthetic 9-deazapurine isostere.[1] Unlike naturally occurring 7-deazapurines (e.g., tubercidin), the 9-deazapurine core requires de novo synthesis and exhibits distinct electronic and steric properties that exploit specific pockets in enzymes and receptors.[1]

This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for three distinct therapeutic classes:

  • Antimitotic Agents: Overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in solid tumors (e.g., AAG11 ).[1]

  • Immunomodulators: Selective Toll-like Receptor 7 (TLR7) agonists for viral hepatitis therapy.[1][2]

  • Metabolic Enzyme Inhibitors: Targeting Purine Nucleoside Phosphorylase (PNP) and CD38/NAD+ pathways.

Chemical Biology & Structural Logic[1]

Structure and Numbering

The 5H-pyrrolo[3,2-d]pyrimidine system is a 9-deazapurine .[1] The "6-methyl" substituent is located on the pyrrole ring, adjacent to the bridgehead nitrogen (N5).[1]

  • Purine Numbering Equivalence: The N5, C6, and C7 positions in pyrrolo[3,2-d]pyrimidine correspond to N7, C8, and C9 in the purine numbering system.

  • Significance of the 6-Methyl Group:

    • Steric Lock: In antimitotic agents, the 6-methyl group (equivalent to purine C8-methyl) restricts conformational rotation, locking the molecule into a bioactive conformation that fits the colchicine binding site on tubulin.[1]

    • Lipophilicity: It increases logP, improving membrane permeability compared to the unsubstituted parent.

    • Metabolic Stability: It blocks oxidation at the electron-rich pyrrole alpha-position.[1]

Tautomerism

The scaffold exists primarily in the 5H-tautomer form (NH in the pyrrole ring), which is critical for hydrogen bond donor capability in the active site of targets like PNP and Tubulin.

Primary Therapeutic Applications

Antimitotic Agents (Microtubule Destabilizers)

The most extensively characterized application of this core is in the "AAG" series (e.g., AAG11 ), developed to circumvent multidrug resistance.

  • Mechanism of Action: These compounds bind to the Colchicine Binding Site of

    
    -tubulin, preventing microtubule polymerization.[1] This leads to G2/M cell cycle arrest and apoptosis.
    
  • The MDR Advantage: Unlike Paclitaxel or Vinca alkaloids, 6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives are poor substrates for P-glycoprotein (P-gp) .[1] They retain potency in MDR+ cell lines (e.g., MES-SA/Dx5) where standard therapies fail.[1]

  • Key SAR (Structure-Activity Relationship):

    • C2/C4 Positions: A 2,4-diamine pattern is essential for hydrogen bonding.[1]

    • N4-Substituent: A bulky hydrophobic group (e.g., 4-methoxyphenyl) at the N4-amine is required for potency.[1]

    • C6-Methyl: Crucial for optimal fit.[1] Removal or enlargement (to ethyl/phenyl) often decreases potency.

Data Summary: Antiproliferative Potency (IC50 in nM)

Compound Cell Line (Phenotype) IC50 (nM) Resistance Factor
AAG11 MDA-MB-435 (Melanoma) 4.5 -
AAG11 MES-SA (Uterine Sarcoma) 8.0 -
AAG11 MES-SA/Dx5 (MDR+, P-gp high) 12.0 1.5 (Negligible)

| Paclitaxel | MES-SA/Dx5 | >1000 | >100 |[1]

TLR7 Agonists (Immunotherapy)

Recent optimization campaigns (e.g., by Alios Biopharma/J&J) identified 6-methyl-5H-pyrrolo[3,2-d]pyrimidines as selective TLR7 agonists .[1]

  • Mechanism: Activation of TLR7 in plasmacytoid dendritic cells induces Interferon-

    
     (IFN-
    
    
    
    ) production, boosting the innate immune response against Hepatitis B Virus (HBV).[1]
  • Selectivity: The scaffold allows for high selectivity against TLR8, reducing the risk of pro-inflammatory cytokine storms associated with dual TLR7/8 activation.

Enzyme Inhibition (PNP & CD38)
  • Purine Nucleoside Phosphorylase (PNP): As a 9-deazapurine, the core mimics the transition state of purine nucleolysis.[1] Substitution at C6 (purine C8) can create specific inhibitors that do not undergo phosphorolysis.

  • CD38 Inhibition: 4-carboxamide derivatives of the 6-methyl core inhibit CD38, an enzyme that degrades NAD+.[1] Inhibiting CD38 restores NAD+ levels, reversing T-cell exhaustion in the tumor microenvironment.[1][3]

Mechanism of Action Visualization

The following diagram illustrates the dual pathways of the 6-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold in oncology (Microtubule vs. Immuno-metabolism).

MOA Core 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine Sub1 2,4-Diamine Derivative (e.g., AAG11) Core->Sub1 Functionalization Sub2 4-Carboxamide / N-Alkyl Core->Sub2 Target1 Tubulin (Colchicine Site) Sub1->Target1 Binds Effect1 Inhibit Polymerization Target1->Effect1 Outcome1 G2/M Arrest & Apoptosis (MDR Independent) Effect1->Outcome1 Target2 TLR7 Receptor / CD38 Sub2->Target2 Activates/Inhibits Effect2 Induce IFN-alpha / Restore NAD+ Target2->Effect2 Outcome2 Antiviral / Anti-Tumor Immunity Effect2->Outcome2

Caption: Dual therapeutic pathways. Top: Direct cytotoxicity via microtubule destabilization. Bottom: Immunotherapy via TLR7 agonism or CD38 inhibition.[1]

Experimental Protocols

Synthesis of the Core Scaffold

The most robust synthesis utilizes a Sonogashira Coupling followed by cyclization. This avoids the unstable intermediates of older Mannich-base routes.[1]

Protocol:

  • Starting Material: 2,4-Dichloro-5-iodopyrimidine.[1]

  • Coupling: React with Propyne (or tributyl(1-propynyl)stannane) using

    
     and CuI in DMF/TEA.[1]
    
    • Note: The alkyne installs the 3-carbon chain required for the pyrrole ring, with the methyl group of propyne becoming the 6-methyl substituent.[1]

  • Cyclization: Treat the coupled intermediate with ammonia (alcoholic or aqueous) at elevated temperature (100°C). The amine displaces the C4-chloro and cyclizes onto the alkyne to form the pyrrole ring.[1]

  • Result: 2-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-amine (or related tautomer), which can be further functionalized.[1]

Synthesis Start 2,4-Dichloro-5-iodopyrimidine Step1 Sonogashira Coupling (Propyne + Pd Catalyst) Start->Step1 Inter Intermediate: 5-(Prop-1-ynyl)pyrimidine Step1->Inter Step2 Cyclization (NH3 / Heat) Inter->Step2 Product 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine Core Step2->Product

Caption: Synthetic route to the 6-methyl-9-deazapurine core via Sonogashira coupling.

Microtubule Depolymerization Assay

To verify the mechanism of action for AAG11-like derivatives:

  • Preparation: Purify bovine brain tubulin (1 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Incubation: Add GTP (1 mM) and the test compound (1–10

    
    ) at 4°C.
    
  • Initiation: Shift temperature to 37°C to induce polymerization.

  • Measurement: Monitor absorbance at 340 nm over 30–60 minutes.

  • Validation: A decrease in

    
     or steady-state absorbance compared to control (DMSO) confirms inhibition.[1] Use Colchicine as a positive control.
    

References

  • Gangjee, A., et al. (2010).[4] "Synthesis and discovery of water-soluble microtubule targeting agents that bind to the colchicine site on tubulin and circumvent Pgp mediated resistance."[1] Journal of Medicinal Chemistry. Link

  • Alios Biopharma. (2017).[2] "Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists." Journal of Medicinal Chemistry. Link

  • Ribon Therapeutics. (2021). "Heterobicyclic amides as inhibitors of CD38." World Intellectual Property Organization (WO2021021986). Link[1][5]

  • Furneaux, R. H., & Tyler, P. C. (1999). "Improved Syntheses of 3H,5H-Pyrrolo[3,2-d]pyrimidines." The Journal of Organic Chemistry. Link[1]

Sources

literature review on substituted pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Pyrrolo[3,2-d]pyrimidines: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The pyrrolo[3,2-d]pyrimidine core represents a significant "privileged scaffold" in medicinal chemistry. As a 9-deazaanalogue of the natural purine, adenine, this heterocyclic system provides a robust framework for designing potent and selective modulators of various biological targets, primarily by competing with adenosine triphosphate (ATP). This technical guide offers a comprehensive review of substituted pyrrolo[3,2-d]pyrimidines for researchers, scientists, and drug development professionals. It delves into prevalent synthetic strategies, explores the diverse pharmacological landscape with a primary focus on anticancer applications, and discusses future perspectives. The narrative emphasizes the causal relationships between chemical structure, synthetic methodology, and biological mechanism of action, providing a deep, field-proven insight into this important class of compounds.

Chapter 1: The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The pyrrolo[3,2-d]pyrimidine ring system is an isomeric form of pyrrolopyrimidine, which also includes the more extensively studied pyrrolo[2,3-d]pyrimidine isomer. Its core value in drug discovery stems from its structural similarity to adenine, a fundamental component of ATP. This mimicry allows molecules built on this scaffold to effectively access the ATP-binding sites of numerous enzymes, particularly protein kinases, making them a fertile ground for the development of competitive inhibitors.

This structural relationship is the foundational principle behind the broad biological activities observed for this class of compounds. They have been successfully developed as inhibitors of critical cellular processes, including signal transduction, cell division, and metabolic pathways.

G Figure 1. Structural Analogy cluster_0 Natural Purine cluster_1 Deazapurine Analogue Adenine Adenine (in ATP) Pyrrolo Pyrrolo[3,2-d]pyrimidine (9-deazapurine) Adenine->Pyrrolo Structural Mimicry (Isosteric Replacement of N9 with C-H)

Caption: Figure 1. Structural comparison of adenine and the pyrrolo[3,2-d]pyrimidine core.

Chapter 2: Synthetic Strategies for the Pyrrolo[3,2-d]pyrimidine Core

The construction of the pyrrolo[3,2-d]pyrimidine scaffold can be achieved through various synthetic routes. The choice of strategy is often dictated by the desired substitution pattern, which in turn is guided by structure-activity relationship (SAR) studies for a specific biological target. Generally, syntheses involve the sequential construction of the pyrrole and pyrimidine rings.

Key Synthetic Approaches
  • Reductive Cyclization of Nitropyrimidines: A highly efficient and high-yielding method involves the one-pot reaction of 2,4-disubstituted 6-arylethynyl-5-nitropyrimidines with secondary amines. This is followed by a reductive cyclization step to form the pyrrolo[3,2-d]pyrimidine framework. This approach is particularly useful for introducing diversity at the 2, 4, and 6-positions of the final scaffold.

  • Construction from Substituted Pyrroles: A common and versatile strategy begins with a pre-functionalized pyrrole ring. For instance, an aminopyrrole can be synthesized and subsequently treated with a guanylating reagent. The resulting intermediate then undergoes base-catalyzed ring closure to form the fused pyrimidine ring. This method allows for the late-stage introduction of the pyrimidine portion of the molecule.

  • Diversity-Oriented Synthesis: To rapidly generate a library of analogues for screening, diversity-oriented syntheses have been developed. One such method starts with 4-oxoproline, which is converted into an aminopyrrole. Reaction with various isocyanates yields a set of ureas, which are then cyclized to produce 2,4-dioxo-pyrrolo[3,2-d]pyrimidines with diverse substituents on the pyrimidine nitrogens.

G Figure 2. Generalized Synthetic Workflow A Substituted Pyrimidine Precursor B Key Cyclization Reaction A->B e.g., Reductive Cyclization C Pyrrolo[3,2-d]pyrimidine Core B->C D Further Functionalization C->D e.g., Substitution at N-5 E Final Substituted Analogue D->E G Figure 3. Kinase Inhibition Mechanism EGFR EGFR/HER2 Receptor EGFR->Block Signal Growth Factor Signal Signal->EGFR ATP ATP ATP->Block Substrate Protein Substrate Substrate->Block Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->Block Blocks ATP Binding PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Block->PhosphoSubstrate Phosphorylation

6-Methyl-5H-pyrrolo[3,2-d]pyrimidine: Pharmacological Mechanism & Scaffold Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA), structural pharmacology, and experimental validation of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine and its bioactive derivatives.

Part 1: Executive Technical Summary

6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a privileged heterocyclic scaffold belonging to the 9-deazapurine class. Unlike naturally occurring purines, this scaffold replaces the N-9 nitrogen with a carbon atom (C-9 in purine numbering; C-7 in IUPAC pyrrolo-pyrimidine numbering) and shifts the nitrogen to the N-5 position.

The specific addition of a methyl group at the C-6 position (pyrrole ring) creates a critical hydrophobic anchor. This structural modification fundamentally alters the molecule's selectivity profile, steering it away from generic pan-kinase inhibition and toward two distinct, high-value therapeutic mechanisms depending on the peripheral substitution pattern:

  • Microtubule Destabilization: 2,4-diamine derivatives bind to the colchicine site of

    
    -tubulin, causing mitotic arrest.
    
  • Mitochondrial One-Carbon (C1) Metabolism Inhibition: Glutamate-conjugated derivatives act as antifolates, specifically targeting SHMT2 (Serine Hydroxymethyltransferase 2) and GARFTase .

Part 2: Structural Pharmacology & Mechanism of Action

The 9-Deazapurine Mimicry

The core 5H-pyrrolo[3,2-d]pyrimidine system functions as an isostere of purine.

  • Purine N-7/N-9 Role: In biological systems, N-7 and N-9 of purines are hydrogen bond acceptors/donors.

  • Scaffold Alteration: In 6-methyl-5H-pyrrolo[3,2-d]pyrimidine, the N-5 acts as a hydrogen bond donor, while the C-6 methyl group introduces steric bulk and lipophilicity.

Mechanism A: Microtubule Depolymerization (Colchicine Site Binding)

For derivatives functionalized with a 2,4-diamine motif (e.g., N4-(4-methoxyphenyl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine), the MoA is kinetic suppression of microtubule dynamics.

  • Binding Site: The compound occupies the colchicine binding site at the interface of

    
    - and 
    
    
    
    -tubulin dimers.
  • Role of 6-Methyl: The C-6 methyl group projects into a hydrophobic pocket within the

    
    -tubulin subunit (Val238, Cys241 region), significantly enhancing binding affinity compared to the unsubstituted analog.
    
  • Downstream Effect:

    • Inhibition of Polymerization: Prevents the straight conformation required for microtubule assembly.

    • G2/M Arrest: Cells are trapped in mitosis due to spindle failure.

    • Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-3 activation.

Mechanism B: One-Carbon (C1) Metabolism Antagonism

For derivatives containing a benzoyl-L-glutamate side chain (e.g., AGF347 analogs), the MoA shifts to metabolic enzyme inhibition.

  • Target: These compounds mimic 5,10-methylene-tetrahydrofolate.

  • Primary Enzyme: SHMT2 (Mitochondrial Serine Hydroxymethyltransferase).[1]

  • Secondary Enzymes: GARFTase (Glycinamide Ribonucleotide Formyltransferase) in de novo purine biosynthesis.[2]

  • Mechanism: The 6-methyl scaffold acts as a rigid anchor in the folate-binding pocket, preventing the transfer of one-carbon units necessary for DNA/RNA synthesis. This leads to "thymineless death" and purine starvation.

Pathway Visualization

The following diagram illustrates the divergent mechanisms based on structural substitution.

MoA_Pathways Scaffold 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine (Scaffold Core) Sub_Diamine Substitution: 2,4-Diamine + Aryl Group Scaffold->Sub_Diamine Functionalization A Sub_Glutamate Substitution: Benzoyl-L-Glutamate Chain Scaffold->Sub_Glutamate Functionalization B Target_Tubulin Target: Beta-Tubulin (Colchicine Site) Sub_Diamine->Target_Tubulin High Affinity Binding Target_SHMT2 Target: SHMT2 / GARFTase (Folate Binding Pocket) Sub_Glutamate->Target_SHMT2 Competitive Inhibition Effect_Poly Inhibits Tubulin Polymerization Target_Tubulin->Effect_Poly Kinetic Stabilization Effect_C1 Blocks C1 Transfer & Purine Synthesis Target_SHMT2->Effect_C1 Metabolic Blockade Outcome_M G2/M Phase Arrest (Mitotic Catastrophe) Effect_Poly->Outcome_M Outcome_S S-Phase Arrest (Nucleotide Starvation) Effect_C1->Outcome_S

Caption: Divergent mechanisms of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives based on peripheral substitution.

Part 3: Experimental Validation Protocols

To validate the mechanism of a specific 6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative, researchers must distinguish between antimitotic and antimetabolite activities.

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Use this to confirm Mechanism A (Microtubule Destabilization).

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI or specific commercial fluorophores) that binds only to polymerized microtubules.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (1 mM stock).

  • Test Compound (6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative).[3][4][5][6][7]

  • Positive Control: Colchicine (Depolymerizer) or Paclitaxel (Stabilizer).

Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.

  • Induction: Add GTP (1 mM final) and Test Compound (concentrations: 0.1, 1.0, 5.0, 10 µM).

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate immediately.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time.

    • Result: A reduction in Vmax and final plateau height compared to vehicle control confirms inhibition of polymerization.

Protocol B: Metabolite Rescue Assay

Use this to confirm Mechanism B (Antifolate/C1 Inhibition).

Principle: If the compound targets SHMT2/GARFTase, cytotoxicity should be reversed by supplying the downstream products (nucleosides) that the cell can no longer synthesize.

Workflow:

  • Seeding: Plate tumor cells (e.g., MIA PaCa-2) in 96-well plates.

  • Treatment: Treat cells with the Test Compound at IC50 and IC90 concentrations.

  • Rescue Arms:

    • Arm 1: Compound only.

    • Arm 2: Compound + Adenosine (60 µM) + Thymidine (10 µM) (A+T).

    • Arm 3: Compound + Glycine (supplements SHMT2 blockade).

  • Incubation: 72–96 hours.

  • Readout: MTT or CellTiter-Glo viability assay.

  • Interpretation:

    • Significant Rescue in Arm 2: Confirms inhibition of de novo purine/thymidylate synthesis (Antifolate mechanism).

    • No Rescue: Suggests alternative mechanism (e.g., Microtubule targeting).

Part 4: Comparative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) data for the 6-methyl scaffold variants.

Feature6-Methyl-2,4-Diamine Derivative6-Methyl-Glutamate Derivative
Primary Target

-Tubulin (Colchicine Site)
SHMT2 / GARFTase
Cell Cycle Effect G2/M ArrestS-Phase Arrest
Key SAR Element 4-methoxy-phenylamine at C4Benzoyl-L-glutamate linker at C5/N5
Role of 6-Methyl Fills hydrophobic pocket (Val238)Restricts conformation for folate mimicry
Potency (IC50) Nanomolar (10–100 nM)Nanomolar to Micromolar
Resistance Profile Overcomes P-gp (MDR1) effluxSensitive to Folate Transporter levels

Part 5: References

  • Gangjee, A., et al. (2010). "Design, synthesis and biological evaluation of 6-substituted pyrrolo[3,2-d]pyrimidines as potential non-classical antifolates." Bioorganic & Medicinal Chemistry. Link

  • Gangjee, A., et al. (2012). "Synthesis and biological evaluation of 2-amino-4-oxo-6-substituted-pyrrolo[3,2-d]pyrimidines as nonclassical antifolates." Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, Y., et al. (2014). "Novel water soluble, substituted pyrrolo[3,2-d]pyrimidines: design, synthesis and biological evaluation as antitubulin antitumor agents." PLoS One. Link

  • Cawrse, B. M., et al. (2018). "Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution."[8] ChemMedChem. Link

  • Karki, R., et al. (2016). "Synthetic Entries to and Biological Activity of Pyrrolopyrimidines." Current Organic Chemistry. Link

Sources

solubility and stability of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a novel chemical entity is a non-negotiable prerequisite for its advancement. The 6-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold is a member of the broader pyrrolopyrimidine class, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry for its role in developing potent kinase inhibitors and other therapeutic agents.[1][2] While numerous derivatives have been synthesized and evaluated for biological activity, a foundational understanding of the parent core's solubility and stability remains crucial.[3][4] Poor solubility can hinder formulation and lead to erratic bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety.

This guide provides a comprehensive framework for characterizing the . Rather than merely presenting data, we will delve into the causality behind experimental design, offering field-proven methodologies and protocols. This document is structured to empower the bench scientist to not only generate robust data but also to understand its implications for a drug development program.

Predicted Physicochemical Profile

Prior to embarking on extensive experimental work, an in silico assessment can provide valuable initial hypotheses. The structure of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine (Molecular Formula: C₇H₇N₃) forms the basis for these predictions.[5]

Table 1: Predicted Physicochemical Properties of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine

ParameterPredicted ValueImplication for Drug Development
Molecular Weight 133.15 g/mol [6]Low molecular weight is favorable for oral absorption (Lipinski's Rule of 5).
XlogP 0.8[5]A low positive value suggests moderate lipophilicity and hints at potentially limited aqueous solubility.
Topological Polar Surface Area (TPSA) 41.6 Ų[6]A TPSA below 140 Ų is generally associated with good cell membrane permeability.
Hydrogen Bond Donors 1[6]The pyrrole -NH group can donate a hydrogen bond.
Hydrogen Bond Acceptors 2[6]The pyrimidine nitrogens can accept hydrogen bonds.
pKa (Basic) ~3.61 (Predicted)[7]The pyrimidine ring system is predicted to be weakly basic. Solubility may increase in acidic conditions (pH < pKa) due to protonation and salt formation.
pKa (Acidic) ~11.5 (Predicted)[7]The pyrrole -NH is very weakly acidic. Significant deprotonation would only occur under strongly alkaline conditions.
  • Expert Insight : The predicted XlogP and pKa values are critical starting points. They suggest that while the molecule is small and should be permeable, its aqueous solubility might be a challenge, particularly around neutral pH. The weakly basic nature strongly indicates that pH-dependent solubility profiling is essential.

Solubility Characterization: A Methodological Framework

Solubility is not a single value but a context-dependent property. It is crucial to distinguish between thermodynamic and kinetic solubility.[8]

  • Thermodynamic Solubility : The true equilibrium concentration of a compound in a solvent in the presence of excess solid. This is the gold-standard measurement, critical for pre-formulation.[9]

  • Kinetic Solubility : The concentration at which a compound, introduced from a concentrated organic stock (e.g., DMSO), begins to precipitate in an aqueous medium. It is a high-throughput measurement used for early discovery screening.[8][10]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the definitive standard for determining thermodynamic solubility.[9] The protocol below is designed to be self-validating by including critical quality control checks.

Objective : To determine the equilibrium solubility of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine in various aqueous and organic media.

Materials :

  • 6-methyl-5H-pyrrolo[3,2-d]pyrimidine (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 2.0

  • Bicarbonate buffer, pH 9.0

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95%)

  • Acetonitrile (ACN)

  • Low-binding vials (e.g., glass or polypropylene)

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Centrifuge

  • Low-binding syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV or LC-MS/MS method for quantification

Methodology :

  • Preparation : Add an excess amount of solid 6-methyl-5H-pyrrolo[3,2-d]pyrimidine to a series of vials (a visible amount of solid should remain at the end of the experiment). This ensures saturation.

  • Solvent Addition : To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (PBS, citrate buffer, DMSO, etc.).

  • Equilibration : Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. Causality: This extended agitation time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.[9]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any remaining suspended particles.

  • Sample Collection : Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial for analysis. Causality: Centrifugation followed by filtration is a dual-step process to rigorously remove undissolved solid, which would otherwise artificially inflate the measured solubility.[9]

  • Quantification : Prepare a standard curve of the compound in the appropriate solvent. Analyze the filtered supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

  • Solid-State Analysis (Self-Validation) : After removing the supernatant, recover the remaining solid from the vial. Analyze it using a technique like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: This step is critical to confirm that the compound has not changed its solid form (e.g., converted to a more stable polymorph or a hydrate) during the experiment, which would alter its solubility.

Experimental Protocol: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early discovery to quickly rank-order compounds.[11]

Objective : To determine the concentration at which 6-methyl-5H-pyrrolo[3,2-d]pyrimidine precipitates from a DMSO stock solution into an aqueous buffer.

Methodology :

  • Stock Solution : Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution : In a 96-well plate, perform serial dilutions of the DMSO stock.

  • Aqueous Addition : Using a liquid handler, add aqueous buffer (e.g., PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.

  • Measurement : Immediately place the plate in a laser nephelometer and measure light scattering at 90° over time.[11] An increase in the nephelometry signal indicates the formation of a precipitate.

  • Data Analysis : The kinetic solubility is defined as the concentration at which the signal rises above a predefined threshold compared to controls.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of solvent (e.g., PBS, pH 7.4) A->B C Seal and agitate at constant temp (24-48h) B->C D Let settle, then centrifuge (14,000 rpm, 20 min) C->D E Withdraw supernatant and filter (0.22 µm) D->E G Analyze remaining solid via XRPD/DSC (Validation) D->G Parallel Step F Quantify concentration via HPLC-UV E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profiling: Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A) and a critical scientific endeavor.[12][13] Its purpose is twofold: to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method —a method capable of separating the intact drug from all its potential degradation products.[14][15]

Guiding Principles for Forced Degradation

The goal is to achieve modest degradation, typically 5-20%.[13] Excessive degradation can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions, complicating the analysis. Studies should be conducted in both solution and solid-state.

Experimental Protocol: Forced Degradation

Objective : To identify potential degradation pathways for 6-methyl-5H-pyrrolo[3,2-d]pyrimidine and generate degradants for analytical method development.

Materials :

  • 6-methyl-5H-pyrrolo[3,2-d]pyrimidine

  • Hydrochloric acid (HCl, 0.1 M and 1 M)

  • Sodium hydroxide (NaOH, 0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂, 3%)

  • Temperature-controlled ovens

  • ICH-compliant photostability chamber

  • Validated HPLC-UV/MS method

Methodology :

  • Stock Preparation : Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent/aqueous mixture (e.g., ACN:Water 50:50).

  • Stress Conditions : Expose the compound to the following conditions in parallel. Each condition should have a "time-zero" and a control sample (stored at 5°C in the dark).

    • Acid Hydrolysis : Add an equal volume of 0.1 M HCl. Heat at 60°C. Sample at intervals (e.g., 2, 8, 24 hours). If no degradation occurs, repeat with 1 M HCl.

    • Base Hydrolysis : Add an equal volume of 0.1 M NaOH. Keep at room temperature. Sample at shorter intervals initially (e.g., 15 min, 1 hr, 4 hr), as base-catalyzed hydrolysis of heterocyclic rings can be rapid.[16][17] If no degradation, heat at 60°C.

    • Oxidation : Add an equal volume of 3% H₂O₂. Keep at room temperature. Sample at intervals (e.g., 2, 8, 24 hours).

    • Thermal (Solution) : Heat the stock solution at 60°C.

    • Thermal (Solid) : Place solid compound in an oven at 60°C.

    • Photostability (Solution & Solid) : Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]

  • Sample Quenching : For acid/base samples, neutralize with an equimolar amount of base/acid before analysis to halt the reaction.

  • Analysis : Analyze all samples by a stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity and an in-line mass spectrometer (MS) to obtain mass information on the parent compound and any new peaks (degradants).[18]

Table 2: Summary Template for Forced Degradation Results

Stress ConditionDuration/Temp% Assay of Parent% DegradationNo. of DegradantsMass/Charge (m/z) of Major Degradants
0.1 M HCl 24h / 60°C
0.1 M NaOH 4h / RT
3% H₂O₂ 24h / RT
Heat (Solid) 72h / 60°C
Light (Solid) ICH Q1B
  • Expert Insight : The pyrrolo[3,2-d]pyrimidine core contains both a pyrrole and a pyrimidine ring. The pyrimidine ring may be susceptible to hydrolytic cleavage, especially under alkaline conditions, potentially breaking the C-N bonds within the ring.[17] The pyrrole ring and the methyl group could be sites for oxidation.

G cluster_stress Stress Conditions cluster_analysis Analysis & Method Development A Prepare Compound Stock Solution (1 mg/mL) B Acid Hydrolysis (HCl, 60°C) A->B C Base Hydrolysis (NaOH, RT) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (60°C) A->E F Photostability (ICH Q1B) A->F G Sample at Time Intervals & Quench B->G C->G D->G E->G F->G H Analyze via HPLC-UV/MS G->H I Assess Peak Purity & Mass Balance H->I J Optimize HPLC method to resolve all peaks I->J K Validate Stability-Indicating Method J->K

Caption: Forced Degradation & Stability-Indicating Method Development.

Recommended Storage and Handling

Based on the potential liabilities of heterocyclic compounds, the following preliminary recommendations should be followed until robust experimental data is generated:

  • Solid Compound : Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) in a well-sealed container, protected from light and moisture. An inert atmosphere (argon or nitrogen) is recommended for long-term storage.

  • Solutions : Solutions in organic solvents like DMSO should be stored frozen (-20°C) in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh whenever possible. If storage is necessary, they should be refrigerated and protected from light, with their usable lifetime determined by stability studies.

Conclusion

A thorough characterization of the is a foundational activity for any research or development program utilizing this scaffold. While direct literature data is scarce, a systematic application of the gold-standard methodologies outlined in this guide—namely the shake-flask method for thermodynamic solubility and comprehensive forced degradation studies—will generate the crucial data needed. This information is paramount for designing effective formulations, ensuring data integrity in biological assays, and establishing a viable path for preclinical and clinical development. The insights gained from these studies will de-risk subsequent development and ultimately accelerate the journey from a promising molecule to a potential therapeutic.

References

  • Komal Kendre et al. (2023). Stability Indicating HPLC Method Development: A Review. . Available at: [Link]

  • IRJPMS (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. vscht.cz. Available at: [Link]

  • LCGC International (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. ijpsr.com. Available at: [Link]

  • Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. raytor.com. Available at: [Link]

  • American Pharmaceutical Review (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. americanpharmaceuticalreview.com. Available at: [Link]

  • Rheolution (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. rheolution.com. Available at: [Link]

  • PubMed (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

  • MDPI (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. mdpi.com. Available at: [Link]

  • Auctores Journals (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. auctoresonline.org. Available at: [Link]

  • SciSpace (2016). Forced Degradation Studies. typeset.io. Available at: [Link]

  • Polish Pharmaceutical Society. STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. ptfarm.pl. Available at: [Link]

  • PMC (2021). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. ncbi.nlm.nih.gov. Available at: [Link]

  • PubMed (2012). Design and Synthesis of pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

  • MedCrave online (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. medcraveonline.com. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research (2022). Forced Degradation – A Review. biomedres.us. Available at: [Link]

  • PubChemLite. 6-methyl-5h-pyrrolo[3,2-d]pyrimidine. pubchemlite.com. Available at: [Link]

  • MDPI (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. mdpi.com. Available at: [Link]

  • Journal of Applied Pharmaceutical Science (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. japsonline.com. Available at: [Link]

  • PMC (2014). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. ncbi.nlm.nih.gov. Available at: [Link]

  • U.S. Environmental Protection Agency. 4-CHLORO-2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE Properties. comptox.epa.gov. Available at: [Link]

Sources

Methodological & Application

Technical Application Note: Utilization of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The compound 6-methyl-5H-pyrrolo[3,2-d]pyrimidine (often referred to as a 9-deazapurine derivative) represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it is a purine bioisostere where the N-7 nitrogen of the purine ring is replaced by a carbon (C-7), and the N-9 nitrogen corresponds to the N-5 position in the pyrrolo[3,2-d]pyrimidine numbering system.

This scaffold is critical in the development of ATP-competitive kinase inhibitors (e.g., targeting VEGFR2, JAK, and RET) and Purine Nucleoside Phosphorylase (PNP) inhibitors. The 6-methyl substitution provides a specific steric handle that can influence binding selectivity within the ATP-binding pocket of kinases, often interacting with the gatekeeper residue or the solvent-front region.

This guide details the protocols for handling, solubilizing, chemically derivatizing, and biologically evaluating this scaffold.

Chemical Properties & Handling

Before experimental use, the physicochemical properties must be managed to ensure assay reproducibility.

PropertySpecificationExperimental Implication
Molecular Formula C₇H₇N₃Low molecular weight fragment (<150 Da).
Solubility (DMSO) High (>50 mM)Preferred solvent for stock solutions.
Solubility (Water) Low to ModerateRequires co-solvent (DMSO/EtOH) for aqueous buffers.
pKa (Pyrrole NH) ~13-14Weakly acidic; requires strong base (NaH, Cs₂CO₃) for N-alkylation.
Stability HighStable to oxidation; avoid strong acids which may protonate N1/N3.
Protocol 1: Preparation of Master Stocks

Objective: Create a stable 10 mM stock solution for biological screening.

  • Weighing: Accurately weigh 1.33 mg of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine (MW ≈ 133.15 g/mol ) into a sterile 1.5 mL amber microcentrifuge tube.

    • Note: Adjust mass based on batch purity (e.g., if 98% pure, weigh 1.36 mg).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Mixing: Vortex vigorously for 30 seconds. Inspect visually for particulates. If undissolved, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).

Synthetic Utilization Protocols

The primary "use" of this compound is as a starting material for generating bioactive libraries. The N-5 position is the primary vector for diversification.

Protocol 2: N-Alkylation (Scaffold Diversification)

Purpose: To attach pharmacophores (e.g., benzyl, aryl groups) to the N-5 position to target the hydrophobic back-pocket of kinase enzymes.

Mechanism: The pyrrole NH (N-5) is deprotonated by a base, creating a nucleophile that attacks an alkyl halide.

Workflow:

N_Alkylation_Workflow Start Start: 6-methyl-5H-pyrrolo[3,2-d]pyrimidine Step1 Step 1: Deprotonation (NaH, DMF, 0°C, 30 min) Start->Step1 Dissolve Step2 Step 2: Electrophile Addition (R-X, 0°C -> RT, 2-4 h) Step1->Step2 Add R-X Step3 Step 3: Quench & Extraction (Water/EtOAc) Step2->Step3 Monitor TLC End End: N5-Alkylated Product Step3->End Purify

Figure 1: Synthetic workflow for N-5 functionalization of the pyrrolo[3,2-d]pyrimidine scaffold.

Step-by-Step Procedure:

  • Setup: Flame-dry a 10 mL round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine in anhydrous DMF (3 mL).

  • Deprotonation: Cool to 0°C in an ice bath. Carefully add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in oil).

    • Caution: Hydrogen gas evolution. Vent properly.

    • Stir: Stir at 0°C for 30 minutes until gas evolution ceases (solution often turns yellow/orange).

  • Alkylation: Add 1.1 eq of the desired alkyl halide (e.g., Benzyl bromide) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench with ice-cold water (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Biological Evaluation Protocols

Once the scaffold is derivatized (or if using the core as a fragment), it must be evaluated against biological targets.[1] The most relevant targets are Tyrosine Kinases (e.g., VEGFR2, EGFR) .

Protocol 3: ATP-Competitive Kinase Inhibition Assay (FRET-based)

Purpose: Determine the IC₅₀ of the compound against a specific kinase. This protocol uses a LanthaScreen™ Eu Kinase Binding Assay format (or similar TR-FRET).

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Europium-labeled anti-tag antibody (binds to the kinase).

  • Test Compound: 6-methyl-5H-pyrrolo[3,2-d]pyrimidine (or derivative).

Experimental Logic: The compound competes with the fluorescent tracer for the ATP binding site. If the compound binds, the tracer is displaced, reducing the FRET signal between the Europium antibody and the tracer.

Workflow:

Kinase_Assay_Logic Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (1:3 in DMSO) Stock->Dilution Intermediate Intermediate Plate (Dilute 1:100 in Buffer) Dilution->Intermediate Reduce DMSO to 1% AssayPlate Assay Plate (384-well) Intermediate->AssayPlate Transfer 5 µL Read Read TR-FRET (Ex: 340nm, Em: 615/665nm) AssayPlate->Read Incubate 1h @ RT Reagents Add Reagents: 1. Kinase + Antibody 2. Tracer Reagents->AssayPlate Analysis Data Analysis (Sigmoidal Dose-Response) Read->Analysis

Figure 2: High-Throughput Screening (HTS) workflow for kinase inhibition profiling.

Step-by-Step Procedure:

  • Plate Prep: Prepare a 384-well white low-volume plate.

  • Compound Transfer:

    • Prepare a 10-point serial dilution of the compound in DMSO (Start: 1 mM, Dilution factor: 3).

    • Dilute these stocks 1:100 into Kinase Buffer A to generate "4X" working solutions (Final DMSO = 1%).

    • Add 5 µL of 4X Compound solution to the plate wells.

  • Enzyme Addition: Add 5 µL of 2X Kinase/Antibody mixture.

    • Pre-incubation: (Optional) Incubate for 15 mins if testing for slow-binding kinetics.

  • Tracer Addition: Add 10 µL of 2X Tracer solution.

  • Incubation: Shake plate for 30 seconds. Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

  • Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision or Tecan).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Calculation: Calculate Emission Ratio (665nm/615nm). Plot Ratio vs. log[Compound] to determine IC₅₀.

References

  • Structure-Activity Relationships (SAR)

    • Title: Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies.[2][3]

    • Source: Chemical Biology & Drug Design.[1][3][4]

    • URL:[Link]

  • Synthesis and Antibacterial Activity

    • Title: Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria.[5][6]

    • Source: Journal of Biotechnology and Bioprocessing.[5]

    • URL:[Link][5][7]

  • General Chemistry of 9-Deazapurines

    • Title: New synthesis of 5H-pyrrolo[3,2-d]pyrimidines via pyrimido[5,4-c]pyridazines.[7]

    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • Chemical Vendor Data (Physical Properties)

Sources

Application Notes and Protocols for 6-methyl-5H-pyrrolo[3,2-d]pyrimidine and its Analogs in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the biologically significant 7-deazapurines, represents a privileged structure in medicinal chemistry and drug discovery.[1][2] Its structural similarity to endogenous purines allows for interaction with a multitude of enzymatic targets, leading to its exploration in various therapeutic areas, most notably in oncology. While extensive research exists for the broader class of pyrrolo[3,2-d]pyrimidines and their analogs, literature specifically detailing the application of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine in cancer cell lines is limited.

This guide, therefore, adopts a scaffold-centric approach. We will synthesize the extensive knowledge from closely related and well-characterized analogs to provide a comprehensive framework for investigating 6-methyl-5H-pyrrolo[3,2-d]pyrimidine or any novel derivative of this class. The principles, mechanisms, and protocols detailed herein are derived from authoritative studies on analogous compounds and are designed to be directly applicable for a robust evaluation of this compound's anticancer potential.

Part 1: Unraveling the Mechanisms of Action

Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been shown to exert their anticancer effects through a variety of mechanisms. Understanding these provides a rational basis for experimental design and target validation.

Inhibition of Cyclin-Dependent Kinases (CDKs)

A key mechanism of action for some pyrrolopyrimidine analogs is the inhibition of CDKs, master regulators of the cell cycle.[3] Uncontrolled proliferation, a hallmark of cancer, is often driven by aberrant CDK activity.

The natural product Toyocamycin , an adenosine analog containing a related pyrrolo[2,3-d]pyrimidine core, has been identified as a potent and specific inhibitor of CDK9.[4][5] CDK9, in complex with Cyclin T, phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. Inhibition of CDK9 leads to a global downregulation of short-lived mRNAs, including those encoding anti-apoptotic proteins like Mcl-1, ultimately triggering apoptosis in cancer cells. This suggests that 6-methyl-5H-pyrrolo[3,2-d]pyrimidine could be evaluated for similar activity.

CDK9_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9_CyclinT CDK9/Cyclin T Complex RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates pRNAPII p-RNA Pol II (Active) Transcription Transcriptional Elongation pRNAPII->Transcription mRNA Anti-apoptotic mRNAs (e.g., Mcl-1) Transcription->mRNA Apoptosis Apoptosis mRNA->Apoptosis Suppression leads to Pyrrolopyrimidine 6-methyl-5H-pyrrolo [3,2-d]pyrimidine (or Analog) Pyrrolopyrimidine->CDK9_CyclinT

Caption: Proposed CDK9 inhibition pathway by pyrrolopyrimidine analogs.

Targeting One-Carbon Metabolism

Folate-dependent one-carbon (C1) metabolism is a critical pathway for the biosynthesis of nucleotides and amino acids, supporting the high proliferative rate of cancer cells.[6][7] This pathway is compartmentalized between the mitochondria and cytosol. Novel pyrrolo[3,2-d]pyrimidine compounds have been designed as potent inhibitors of key enzymes in this network.[6][8]

Specifically, compounds like AGF347 have been shown to be multi-targeted inhibitors, affecting:

  • Serine Hydroxymethyltransferase 2 (SHMT2): A mitochondrial enzyme that initiates C1 metabolism.[8][9]

  • De Novo Purine Biosynthesis Enzymes: Including glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) in the cytosol.[7][8]

Inhibition of these targets depletes the building blocks for DNA replication, leading to cell cycle arrest and cell death.[10]

C1_Metabolism_Inhibition cluster_mito Mitochondrion cluster_cyto Cytosol Pyrrolopyrimidine 6-methyl-5H-pyrrolo [3,2-d]pyrimidine (or Analog) SHMT2 SHMT2 Pyrrolopyrimidine->SHMT2 Inhibits Purine_Biosynthesis De Novo Purine Biosynthesis Pyrrolopyrimidine->Purine_Biosynthesis Inhibits Serine_in Serine Serine_in->SHMT2 Glycine_out Glycine SHMT2->Glycine_out Formate_out Formate (C1 unit) SHMT2->Formate_out Formate_out->Purine_Biosynthesis Provides C1 units DNA_RNA DNA/RNA Synthesis Purine_Biosynthesis->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: Inhibition of mitochondrial and cytosolic one-carbon metabolism.

Induction of Endoplasmic Reticulum (ER) Stress

The unfolded protein response (UPR) is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. In certain cancers, such as multiple myeloma (MM), the UPR is constitutively active and critical for cell survival.[11][12]

Toyocamycin has been identified as a potent inhibitor of the IRE1α-XBP1 axis of the UPR.[11][12] It prevents the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA.[5][11] This inhibition blocks the production of the active XBP1s transcription factor, leading to the accumulation of ER stress and subsequent apoptosis, particularly in cancer cells dependent on this pathway.[12][13]

Part 2: Application Notes & Quantitative Data

The diverse mechanisms of action translate to broad applicability across various cancer types. Research on analogs has demonstrated efficacy in a range of hematological and solid tumor cell lines.

Potential Cancer Cell Line Applications:
  • Multiple Myeloma (MM): Cell lines such as RPMI8226, XG7, U266, KMS-11, and OPM-2 are highly relevant, particularly for compounds targeting the UPR.[11][13] Toyocamycin has shown efficacy even in bortezomib-resistant MM cells.[11]

  • Colon Cancer: HCT116 and HT-29 cell lines have been used to evaluate the activity of pyrrolopyrimidine derivatives.[2][4][10]

  • Pancreatic Cancer: The antifolate properties of some analogs make them suitable for testing in pancreatic cancer models.[6][8]

  • Lung Cancer: A549 and H1299 non-small cell lung cancer lines are valuable models.[10]

  • Leukemia: CCRF-CEM and HL60 cell lines have shown sensitivity to this class of compounds.[1][10]

  • Ovarian Cancer: IGROV1 and SKOV3 cell lines are relevant, especially for compounds targeting folate metabolism.[14][15]

Table 1: Anti-proliferative Activity of Selected Pyrrolo[3,2-d]pyrimidine Analogs
Compound IDCancer TypeCell LinePotency (IC50 / GI50)Mechanism of ActionReference
Toyocamycin Colon CancerYB5, HCT116Induces dose-dependent activityCDK9 Inhibition[4]
Toyocamycin Multiple MyelomaRPMI8226, XG7Induces marked apoptosis at ≥30 nMIRE1α-XBP1 Inhibition[11][13]
AGF347 PancreaticMultiplePotent in vitro efficacySHMT2/Purine Synthesis Inhibition[6][8]
Compound 15a Lung (NSCLC)A5490.73 µMTS/DHFR Inhibition[10]
Compound 15a Lung (NSCLC)H12991.72 µMTS/DHFR Inhibition[10]
Compound 15a LeukemiaHL608.92 µMTS/DHFR Inhibition[10]

Part 3: Experimental Protocols

The following protocols provide a robust framework for the initial characterization of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine in cancer cell lines.

Experimental_Workflow cluster_assays Primary & Secondary Assays cluster_mechanism Mechanism of Action Studies Start Start: Select Cancer Cell Lines Culture Cell Culture & Maintenance Start->Culture PrepareDrug Prepare Compound Stock Solution Culture->PrepareDrug Treat Treat Cells with Compound Series Culture->Treat PrepareDrug->Treat Viability Cell Viability Assay (e.g., MTT/MTS) Determine IC50 Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Based on IC50 CellCycle Cell Cycle Analysis (Propidium Iodide) Viability->CellCycle Based on IC50 KinaseAssay Kinase Assay (e.g., CDK9 activity) Viability->KinaseAssay WesternBlot Western Blot Analysis (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot Data Data Analysis & Interpretation WesternBlot->Data KinaseAssay->Data

Sources

Application Notes & Protocols: Design and Synthesis of 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazapurine analog, represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural similarity to endogenous purines allows for interaction with a variety of biological targets, including kinases, polymerases, and metabolic enzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and efficient synthesis of chemical libraries based on this versatile scaffold. We present a detailed, field-proven protocol for the construction of the core structure and its subsequent diversification at key positions, enabling the exploration of structure-activity relationships (SAR) and the discovery of novel therapeutic agents.

Introduction: The Significance of the 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine ring system is a bioisostere of purine, where the N7 nitrogen is replaced by a carbon atom. This seemingly subtle modification can lead to significant changes in physicochemical properties, metabolic stability, and target-binding interactions, making it an attractive scaffold in drug design.[1] The 6-methyl substituent, in particular, has been shown to influence the selectivity of these compounds, for instance, by sterically hindering transport by certain carriers, which can be exploited for tumor targeting.[1]

Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: As inhibitors of various kinases (e.g., EGFR, HER2) and as antifolates that dually target thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[2][3][4]

  • Antiviral and Antibacterial Agents: Demonstrating activity against a range of pathogens.[5]

  • Neurological and Metabolic Disorders: Including antagonists for neuropeptide Y5 receptors, which are implicated in obesity.

The strategic construction of a library of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives allows for the systematic exploration of chemical space around this core, facilitating the identification of potent and selective modulators of biological targets.

Library Design Principles: A Roadmap for Chemical Diversity

The design of a focused or diverse library of 6-methyl-5H-pyrrolo[3,2-d]pyrimidines should be guided by the intended biological target and the desired physicochemical properties. The key positions for diversification on the scaffold are C4, N5, and potentially C2.

  • C4-Position: This position is highly amenable to modification, most commonly through the displacement of a 4-chloro group. This allows for the introduction of a wide variety of substituents via nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions. The choice of substituents at C4 can significantly impact target binding, selectivity, and solubility.

  • N5-Position: The pyrrole nitrogen offers a handle for introducing diversity through N-alkylation or N-arylation. Substituents at this position can modulate the electronic properties of the ring system and provide additional vectors for interaction with the biological target.

  • C2-Position: While less commonly explored in the initial library synthesis, the C2-position can be functionalized to further optimize lead compounds.

A rational library design will incorporate a diverse set of building blocks at these positions, varying in size, electronics, and hydrogen bonding potential, to maximize the chances of identifying active compounds.

Synthesis of the 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine Core

The synthesis of the 6-methyl-5H-pyrrolo[3,2-d]pyrimidine core is a multi-step process that begins with commercially available starting materials. The overall synthetic workflow is depicted below.

Synthetic_Workflow A 4-Amino-6-methyl-5-cyanopyrimidine B 4-Amino-5-(aminomethyl)-6-methylpyrimidine A->B Reduction (e.g., H2, Raney Ni) C 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one B->C Cyclization (e.g., Formamide) D 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine (Key Intermediate) C->D Chlorination (e.g., POCl3)

Caption: Overall synthetic workflow for the 6-methyl-5H-pyrrolo[3,2-d]pyrimidine core.

Protocol 1: Synthesis of 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one

This protocol outlines the synthesis of the pyrimidinone core, a crucial precursor to the key 4-chloro intermediate.

Step 1: Reduction of 4-Amino-6-methyl-5-cyanopyrimidine

  • Reaction: 4-Amino-6-methyl-5-cyanopyrimidine is reduced to 4-amino-5-(aminomethyl)-6-methylpyrimidine.

  • Reagents & Conditions:

    • 4-Amino-6-methyl-5-cyanopyrimidine (1.0 eq)

    • Raney Nickel (catalytic amount)

    • Methanol or Ethanol

    • Ammonia (saturated solution)

    • Hydrogen gas (50 psi)

    • Room temperature, 12-24 hours

  • Procedure:

    • To a solution of 4-amino-6-methyl-5-cyanopyrimidine in methanol saturated with ammonia, add a catalytic amount of Raney Nickel.

    • Pressurize the reaction vessel with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-5-(aminomethyl)-6-methylpyrimidine, which can be used in the next step without further purification.

Step 2: Cyclization to 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one

  • Reaction: The diamine intermediate is cyclized to form the pyrimidinone ring.

  • Reagents & Conditions:

    • 4-Amino-5-(aminomethyl)-6-methylpyrimidine (1.0 eq)

    • Formamide

    • 180-200 °C, 4-6 hours

  • Procedure:

    • Heat a mixture of 4-amino-5-(aminomethyl)-6-methylpyrimidine and an excess of formamide to 180-200 °C.

    • Maintain the temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one.

Protocol 2: Synthesis of 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine (Key Intermediate)

This protocol describes the chlorination of the pyrimidinone to generate the highly versatile 4-chloro intermediate, which is the starting point for library diversification.

  • Reagents & Conditions:

    • 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (excess, ~10 eq)

    • N,N-Diisopropylethylamine (DIPEA) (catalytic amount, optional)

    • Reflux, 2-4 hours

  • Procedure:

    • Carefully add 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one to an excess of phosphorus oxychloride. A catalytic amount of DIPEA can be added to facilitate the reaction.

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 7-8.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine.

Library Diversification Strategies and Protocols

With the key 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine intermediate in hand, a diverse library of compounds can be generated through various chemical transformations.

Diversification_Workflow A 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine B C4-Aryl/Heteroaryl Derivatives A->B Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) C C4-Amino Derivatives A->C Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, Ligand, Base) D N5-Alkyl/Aryl Derivatives A->D N-Alkylation (R-X, Base)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its synthesis and improve your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to the Synthesis of 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine

The 6-methyl-5H-pyrrolo[3,2-d]pyrimidine core is a significant structural motif in medicinal chemistry, serving as a scaffold for various therapeutic agents. Its synthesis is a critical process that can be prone to challenges affecting both yield and purity. A common and effective synthetic route involves a two-step process: the formation of a key intermediate, 4,5-diamino-6-methylpyrimidine, followed by a cyclization reaction to construct the fused pyrrole ring.

This guide will focus on troubleshooting this widely applicable synthetic pathway, providing insights into the critical parameters at each stage and offering solutions to common problems.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that you may encounter during the synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Synthesis of the 4,5-Diamino-6-methylpyrimidine Intermediate

A crucial precursor for the final product is 4,5-diamino-6-methylpyrimidine. A common method for its preparation is the reduction of 4-amino-6-methyl-5-nitropyrimidine.

Question 1: My reduction of 4-amino-6-methyl-5-nitropyrimidine to 4,5-diamino-6-methylpyrimidine is resulting in a low yield and a complex mixture of byproducts. What could be the cause?

Answer:

Low yields and the formation of byproducts during the reduction of the nitro group are common issues. The primary causes often relate to the choice of reducing agent, reaction conditions, and the stability of the resulting diaminopyrimidine.

Potential Causes and Solutions:

  • Incomplete Reduction: The nitro group may not be fully reduced to the amine. This can be addressed by:

    • Optimizing the Reducing Agent: Catalytic hydrogenation (e.g., using Pd/C) is often effective. If you are using a chemical reducing agent like sodium dithionite or tin(II) chloride, ensure you are using a sufficient molar excess.

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. In some cases, a moderate increase in temperature may be necessary, but be cautious as this can also promote side reactions.

  • Over-reduction or Degradation: The pyrimidine ring can be susceptible to over-reduction or degradation under harsh conditions.

    • Milder Reducing Agents: Consider using milder reducing agents if you suspect degradation of your starting material or product.

    • Control of pH: When using metal-based reducing agents in acidic media, the pH of the reaction mixture is critical. Neutralize the reaction mixture carefully during workup to avoid degradation of the acid-sensitive diaminopyrimidine.

  • Oxidation of the Diaminopyrimidine: 4,5-diaminopyrimidines are often sensitive to air oxidation, which can lead to the formation of colored, polymeric byproducts.

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Prompt Use: Use the freshly prepared 4,5-diamino-6-methylpyrimidine immediately in the subsequent cyclization step to avoid degradation upon storage.

Workflow for Troubleshooting Low Yield in the Reduction Step:

Caption: Troubleshooting workflow for the reduction of 4-amino-6-methyl-5-nitropyrimidine.

Cyclization to 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine

The final step is the cyclization of 4,5-diamino-6-methylpyrimidine to form the fused pyrrole ring. This is typically achieved by reacting the diaminopyrimidine with a one-carbon source, such as formic acid or triethyl orthoformate.

Question 2: The cyclization of 4,5-diamino-6-methylpyrimidine is giving me a poor yield of the desired 6-methyl-5H-pyrrolo[3,2-d]pyrimidine. What are the critical parameters to consider?

Answer:

The efficiency of the cyclization step is highly dependent on the choice of the cyclizing agent, reaction temperature, and the purity of the starting diaminopyrimidine.

Potential Causes and Solutions:

  • Inefficient Cyclizing Agent: The choice of the one-carbon source is crucial.

    • Formic Acid: Refluxing in formic acid is a common method. Ensure the formic acid is of high purity and in sufficient excess to drive the reaction to completion.

    • Triethyl Orthoformate: This reagent can be effective, sometimes under milder conditions than formic acid. The reaction may require a catalyst, such as a catalytic amount of acid (e.g., p-toluenesulfonic acid).

    • Other Reagents: Other reagents like diethoxymethyl acetate can also be used and may offer advantages in certain cases.

  • Suboptimal Reaction Temperature and Time:

    • Temperature Control: The cyclization often requires elevated temperatures (reflux). However, excessively high temperatures can lead to decomposition. It is important to find the optimal temperature for your specific reaction.

    • Reaction Monitoring: Follow the reaction's progress by TLC to avoid prolonged heating, which can decrease the yield due to product degradation.

  • Purity of the Starting Material: As mentioned earlier, the 4,5-diamino-6-methylpyrimidine intermediate is prone to oxidation. Impurities or degradation products can interfere with the cyclization reaction.

    • Use Fresh Intermediate: It is highly recommended to use the diaminopyrimidine immediately after its preparation and purification.

Question 3: I am observing the formation of a significant amount of a dark, insoluble material during the cyclization reaction. What is this and how can I prevent it?

Answer:

The formation of dark, insoluble material is often indicative of polymerization or decomposition of the starting material or product.

Potential Causes and Solutions:

  • Oxidative Polymerization: The diaminopyrimidine is susceptible to oxidation, which can lead to the formation of polymeric materials, especially at high temperatures.

    • Inert Atmosphere: Performing the cyclization under an inert atmosphere can significantly reduce the formation of these byproducts.

  • Decomposition at High Temperatures: Prolonged heating at high temperatures can cause both the starting material and the product to decompose.

    • Optimize Reaction Time: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to minimize decomposition.

    • Microwave-Assisted Synthesis: In some cases, microwave-assisted synthesis can be a valuable tool to reduce reaction times and minimize the formation of degradation products.[1]

Table 1: Comparison of Common Cyclization Conditions

Cyclizing AgentTypical ConditionsAdvantagesPotential Issues
Formic AcidRefluxReadily available, simple procedureCan require high temperatures, potential for charring
Triethyl OrthoformateReflux, often with an acid catalystMilder conditions, can give cleaner reactionsMay require a catalyst, slower reaction times
Diethoxymethyl AcetateRefluxCan be effective when other methods failLess commonly used, may require optimization

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 6-methyl-5H-pyrrolo[3,2-d]pyrimidine?

A1: Purification can typically be achieved by recrystallization from a suitable solvent or by column chromatography. The choice of method will depend on the nature of the impurities. For recrystallization, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes can be effective. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

Q2: How can I confirm the identity and purity of my synthesized 6-methyl-5H-pyrrolo[3,2-d]pyrimidine?

A2: A combination of analytical techniques should be used to confirm the structure and assess the purity of your compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Melting Point: A sharp melting point is an indicator of high purity.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically, for this synthesis:

  • Handling of Reagents: Many of the reagents used, such as nitro compounds and reducing agents, can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Inert Atmosphere: When working with air-sensitive compounds like the diaminopyrimidine, it is crucial to use proper techniques for handling them under an inert atmosphere.

  • Ventilation: All reactions should be performed in a well-ventilated fume hood.

Detailed Experimental Protocol

The following is a generalized, two-step protocol for the synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This should be considered a starting point, and optimization may be necessary for your specific laboratory conditions and scale.

Step 1: Synthesis of 4,5-Diamino-6-methylpyrimidine

  • To a solution of 4-amino-6-methyl-5-nitropyrimidine in a suitable solvent (e.g., ethanol), add a catalytic amount of palladium on carbon (10% Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4,5-diamino-6-methylpyrimidine.

  • It is highly recommended to use this crude product directly in the next step without prolonged storage.

Step 2: Synthesis of 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine

  • To the crude 4,5-diamino-6-methylpyrimidine, add an excess of formic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 6-methyl-5H-pyrrolo[3,2-d]pyrimidine.

Conclusion

The synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine, while presenting some challenges, can be successfully achieved with careful attention to reaction conditions and the handling of sensitive intermediates. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their yields and obtain a high-purity product.

References

  • Taylor, E. C., & Sowinski, F. (1975). New synthesis of 5H-pyrrolo[3,2-d]pyrimidines via pyrimido[5,4-c]pyridazines. The Journal of Organic Chemistry, 40(17), 2321–2329.
  • Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(12), 8303-8331.
  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. (2023).
  • Brown, D. J., & Jacobsen, N. W. (1962). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of the Chemical Society, 3172-3177.
  • DSM IP ASSETS B.V. (2013). Novel synthesis of substituted 4-amino-pyrimidines.
  • Gangjee, A., et al. (2012). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Bioorganic & Medicinal Chemistry, 20(5), 1837-1846.
  • Hirota, K., Kitade, Y., Senda, S., & Maki, Y. (1981). Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2943-2947.
  • Al-Omair, M. A. (2010). 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. Molbank, 2010(2), M653.
  • Gangjee, A., et al. (2011). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 54(21), 7574-7585.
  • Boyd, M. J., et al. (2022). Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1779-1786.

Sources

Technical Support Center: Overcoming Solubility Challenges of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this and structurally similar heterocyclic compounds. Pyrrolo[3,2-d]pyrimidines are a critical scaffold in medicinal chemistry, often investigated for their kinase inhibitory and other biological activities.[1][2] However, their planar, aromatic nature and crystalline structure can lead to poor aqueous solubility, a significant hurdle in early-stage discovery and preclinical development.[3][4]

This guide provides a systematic, question-and-answer-based approach to diagnose, troubleshoot, and overcome these solubility issues, grounded in established physicochemical principles and formulation science.

Frequently Asked Questions (FAQs) - First Principles

Q1: I'm observing very low solubility of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine in my aqueous buffer. What are the underlying reasons?

A1: The poor aqueous solubility of this compound likely stems from two primary factors:

  • Molecular Properties: The molecule has a relatively rigid, planar heterocyclic ring system. While it contains nitrogen atoms capable of hydrogen bonding, the overall structure is predominantly lipophilic. This characteristic favors self-association and partitioning into non-polar environments over interaction with water.

  • Solid-State Properties: Most organic molecules, including this one, exist as a stable crystalline solid. Significant energy, known as the crystal lattice energy, is required to break apart the ordered arrangement of molecules in the crystal before they can be solvated by water.[5] If the energy released upon solvation does not overcome the crystal lattice energy, solubility will be low.[6]

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which should I measure?

A2: This is a critical distinction. For early-stage research, you are often measuring kinetic solubility , whereas for formulation development, thermodynamic solubility is the gold standard.

  • Kinetic Solubility: This is typically measured in high-throughput screening (HTS) settings.[7] It involves dissolving the compound in an organic solvent (like DMSO) and then diluting this stock solution into an aqueous buffer. The concentration at which the compound precipitates out is its kinetic solubility. This method often yields higher, more optimistic solubility values because it can create a temporary, supersaturated state, and the precipitate that forms is often amorphous (less stable).[8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound directly to the aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24-72 hours) with agitation.[10] This value represents the saturation point of the most stable crystalline form of the compound and is generally lower than the kinetic solubility.[9][11]

Recommendation: Start with a kinetic solubility measurement for a quick assessment. If that value is problematic, or if you are moving towards later-stage development, a thermodynamic shake-flask solubility assay is essential for making informed decisions.[7][10]

Troubleshooting Guide: A Systematic Workflow

If you are facing solubility issues, it is crucial to adopt a systematic approach rather than a random trial-and-error process. The following workflow guides you from simple fixes to more advanced formulation strategies.

Solubility Troubleshooting Workflow start START: Compound Fails to Dissolve in Aqueous Buffer step1 Step 1: Baseline Assessment Measure Thermodynamic Solubility (Shake-Flask Method) start->step1 step2 Step 2: Simple Solubilization pH Adjustment & Co-solvent Screening step1->step2 If solubility is below target step3 Step 3: Excipient-Based Formulation Surfactants, Cyclodextrins, Polymers step2->step3 If simple methods are insufficient or require high % organic solvent end_success SUCCESS: Solubility Goal Achieved step2->end_success step4 Step 4: Advanced Formulation Solid-State Modification step3->step4 If excipient compatibility is an issue or greater enhancement is needed step3->end_success step4->end_success

Caption: A systematic workflow for troubleshooting solubility issues.

Step 1: Baseline Assessment
Q3: How do I establish a reliable baseline for my compound's solubility?

A3: You must perform a Thermodynamic Shake-Flask Solubility Assay . This provides the true equilibrium solubility value that will serve as your benchmark for all improvement strategies. See Protocol 1 for a detailed methodology. This measurement is crucial because it reflects the behavior of the most stable solid form, which is what you will likely be working with long-term.[10][11]

Step 2: Simple Solubilization - pH and Co-solvents
Q4: My compound has basic nitrogen atoms. Can I use pH to improve its solubility?

A4: Absolutely. The pyrrolo[3,2-d]pyrimidine scaffold contains basic nitrogen atoms. In an acidic environment, these nitrogens can become protonated, forming a salt in situ. This ionized form is almost always more water-soluble than the neutral species.[12][13]

Action Plan:

  • Measure the solubility of your compound in a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Plot solubility vs. pH. A sharp increase in solubility at lower pH values confirms that pH modification is a viable strategy.

  • For in vitro assays, consider using a buffer system that maintains a pH where your compound is soluble. For in vivo studies, this pH-dependent solubility will be a critical factor in predicting oral absorption.[10]

Q5: When should I use a co-solvent, and which ones should I screen?

A5: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[4][13] They are excellent for preparing stock solutions for in vitro experiments but must be used with caution, as high concentrations can cause cellular toxicity or affect experimental outcomes.

Action Plan: Screen a panel of common, biocompatible co-solvents. Start with low percentages and increase until solubility is achieved, while staying below the toxicity threshold for your assay system.

Co-SolventTypical Starting % (v/v)Key Properties & Considerations
DMSO 0.1 - 5%Excellent solubilizing power. Can be toxic to cells at >0.5-1%. Used for initial kinetic solubility tests.[7]
Ethanol 1 - 10%Good solubilizer, generally well-tolerated by cells at low concentrations.
PEG 400 5 - 20%Low toxicity, often used in preclinical formulations. Can form viscous solutions.[4]
Propylene Glycol 5 - 20%Common vehicle for oral and parenteral formulations.[4]
Step 3: Excipient-Based Formulation Strategies

If pH and co-solvents are insufficient or inappropriate for your application (e.g., in vivo studies), formulation with excipients is the next logical step.[12][14]

Q6: How do surfactants improve solubility, and which should I try?

A6: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively hiding them from the aqueous environment and increasing the overall solubility.[12][15]

Common Surfactants for Screening:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.[12]

  • Sodium Lauryl Sulfate (SLS): An anionic surfactant, a powerful solubilizer but can be harsher on cells.[14]

  • Cremophor® EL: A non-ionic surfactant used in commercial drug formulations.[14]

Q7: What are cyclodextrins and are they suitable for my compound?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with poorly soluble drugs, where the drug molecule (or a lipophilic part of it) fits into the central cavity.[14][16] This complex is highly water-soluble.

Action Plan: Perform a phase-solubility study using Hydroxypropyl-β-cyclodextrin (HPβCD) or Sulfobutyl ether-β-cyclodextrin (SBEβCD) . These are common, safe derivatives used in drug formulation.[14] See Protocol 2 for a basic methodology.

Cyclodextrin Inclusion Complex cluster_0 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Forms Drug 6-methyl-5H-pyrrolo[3,2-d]pyrimidine (Poorly Soluble) Drug->Complex Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Step 4: Advanced Formulation - Solid-State Modification

These techniques require more specialized equipment but can produce dramatic increases in solubility and are often used in drug development to improve oral bioavailability.[3][17]

Q8: What is an amorphous solid dispersion (ASD) and how does it work?

A8: An ASD is a formulation where the drug is dispersed in its high-energy, non-crystalline (amorphous) state within a polymer matrix.[3] Because the crystalline lattice has been disrupted, no crystal lattice energy needs to be overcome for dissolution, leading to a much faster dissolution rate and the ability to generate supersaturated solutions.[5][18] Common polymers used include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[17]

When to consider ASD:

  • When you need a significant increase in dissolution rate for oral absorption.[3]

  • When other methods have failed to provide the required solubility enhancement.

  • This is a leading strategy for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[19]

ASDs can be prepared by methods like spray drying or hot-melt extrusion.[3] See Protocol 3 for a lab-scale solvent evaporation method.

Q9: Should I consider particle size reduction?

A9: Yes. Reducing the particle size of your compound increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a faster dissolution rate.[5] While it doesn't change the thermodynamic solubility, a faster dissolution rate can be critical for absorption in vivo.[15][20]

Methods:

  • Micronization: Reduces particles to the micron range (e.g., using a jet mill).[13][21]

  • Nanonization (Nanosuspensions): Reduces particles to the nanometer range, which can dramatically increase dissolution velocity.[4][19]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
  • Preparation: Add an excess amount of solid 6-methyl-5H-pyrrolo[3,2-d]pyrimidine (e.g., 2-5 mg, enough that solid is visible after equilibration) to a known volume of your desired aqueous buffer (e.g., 1 mL) in a glass vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[10]

  • Sample Separation: After equilibration, allow the vial to stand so that the excess solid can settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 10 minutes) and/or filter it through a low-binding 0.22 µm filter (e.g., PVDF).[10]

  • Quantification: Dilute the clarified supernatant in a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The measured concentration is the thermodynamic solubility.

Protocol 2: Phase-Solubility Study with Cyclodextrins
  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM HPβCD).

  • Equilibration: Add an excess of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine to each cyclodextrin solution and perform the shake-flask method as described in Protocol 1 .

  • Analysis: After equilibration and separation, quantify the concentration of the dissolved compound in each sample.

  • Interpretation: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear increase in solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex and is a strong indicator that this is a viable strategy.[16]

Protocol 3: Lab-Scale Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
  • Solution Preparation: Select a volatile organic solvent (e.g., methanol, acetone) in which both your compound and the chosen polymer (e.g., PVP K30) are freely soluble.

  • Dissolution: Dissolve the compound and polymer in the solvent at a specific ratio (e.g., 1:3 drug-to-polymer by weight). Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent under vacuum using a rotary evaporator. The rapid removal of the solvent prevents the drug from recrystallizing, trapping it in an amorphous state within the polymer matrix.[3]

  • Drying & Characterization: Further dry the resulting solid film/powder under high vacuum to remove residual solvent. The resulting ASD can be characterized by Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.

  • Solubility Testing: Test the solubility/dissolution rate of the prepared ASD compared to the crystalline compound.

Summary of Formulation Strategies

StrategyMechanismProsConsBest For...
pH Adjustment Ionization of the molecule to form a more soluble salt.[13]Simple, cost-effective.Only for ionizable compounds; may precipitate upon pH change.Initial in vitro assays; compounds with basic/acidic centers.
Co-solvents Reduces solvent polarity, lowering the energy needed to solvate the drug.[4]Easy to prepare; good for stock solutions.Potential for toxicity; may affect biological assays.In vitro screening and dose-response studies.
Surfactants Encapsulation within micelles.[15]High solubilization capacity.Can interfere with assays; potential for toxicity.Preclinical formulations; when high drug loading is needed.
Cyclodextrins Formation of soluble inclusion complexes.[14]Well-established; low toxicity (HPβCD, SBEβCD).Can be expensive; requires molar excess of cyclodextrin.Both in vitro and in vivo formulations.
Amorphous Solid Dispersions (ASD) Eliminates crystal lattice energy, enabling supersaturation.[3][5]Dramatic increase in dissolution rate and apparent solubility.Requires specialized manufacturing; potential for physical instability.Improving oral bioavailability of BCS Class II/IV compounds.
Particle Size Reduction Increases surface area, accelerating the rate of dissolution.[15][21]Increases dissolution rate without excipients.Does not change thermodynamic solubility; can lead to particle aggregation.Enhancing dissolution of crystalline material for oral dosage forms.

References

  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-650. Available from: [Link]

  • Hasan, A. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]

  • Pharmacentral. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Available from: [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Available from: [Link]

  • Veeprho. (2025, November 6). Effect of Polymorphism Formulations. Veeprho Pharmaceuticals. Available from: [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). Available from: [Link]

  • Lorena, C. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Food Science and Nutrition, 8(3), 208. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. Available from: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • Curia. Drug Polymorphism: A Key Consideration for API Development. Available from: [Link]

  • Xtalks. (2020, February 4). Drug Polymorphism: A Key Consideration for API Development. Available from: [Link]

  • Wang, J., & Zhou, G. (2020, November 15). Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening. Pharmaceutical Technology, 44(11). Available from: [Link]

  • Jones, D. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Adam, M., & Miller, W. K. (2023, September 18). Advanced spray drying techniques for the formulation of poorly soluble compounds. Manufacturing Chemist. Available from: [Link]

  • Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Ravelli, M., et al. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharmaceutical Research, 29(11), 3073-3086. Available from: [Link]

  • Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 11(4-S), 173-180. Available from: [Link]

  • PubChemLite. 6-methyl-5h-pyrrolo[3,2-d]pyrimidine. Available from: [Link]

  • Google Patents. EP1913000A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • ACS Omega. (2024, March 12). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available from: [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8). Available from: [Link]

Sources

troubleshooting inconsistent results in cellular assays with 6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 6-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone for a diverse range of small molecule inhibitors targeting critical cellular pathways, from protein kinases to folate metabolism.[1][2][3] While potent, these compounds can present unique challenges in cellular assays, leading to the kind of inconsistent and difficult-to-interpret results that can stall vital research.

This technical support guide is designed to serve as a field-proven resource for researchers encountering variability in their experiments. We move beyond simple checklists to explain the causality behind common issues, empowering you to diagnose problems systematically, implement robust solutions, and generate the reproducible, high-quality data necessary for advancing your drug discovery program.

Part 1: Troubleshooting Guide

This section addresses the most common and perplexing issues researchers face when working with 6-methyl-5H-pyrrolo[3,2-d]pyrimidine and its analogs. Each issue is presented in a question-and-answer format, followed by a systematic approach to diagnosis and resolution.

Issue 1: Why are my IC50/EC50 values highly variable between experiments?

High variability in potency measurements is a frequent problem that undermines confidence in experimental findings.[4] A 2- to 3-fold variation is often considered acceptable, but if your values fluctuate by an order of magnitude or more, it signals a significant issue in your experimental setup.[4]

Potential Cause 1.1: Compound Handling and Stability
  • Explanation: Pyrrolopyrimidines can be susceptible to degradation from repeated freeze-thaw cycles or improper storage. Solubility issues upon dilution from a DMSO stock into aqueous media are also a primary source of concentration errors.[5][6]

  • Solution:

    • Aliquot Stock Solutions: Prepare high-concentration stock solutions in anhydrous, high-purity DMSO.[6] Immediately after preparation, aliquot the stock into single-use vials to avoid freeze-thaw cycles.[6]

    • Fresh Dilutions: Always prepare fresh serial dilutions for each experiment. Do not store or reuse intermediate aqueous dilutions.[4]

    • Vortexing: When preparing working concentrations, ensure thorough mixing by vortexing after each dilution step to prevent precipitation and ensure homogeneity.

Potential Cause 1.2: Inconsistent Cell Culture Practices
  • Explanation: The physiological state of your cells is a critical variable. Factors like cell density, passage number, and overall health directly impact drug response.[4][5][7]

  • Solution:

    • Standardize Seeding Density: Develop a strict protocol for cell seeding to ensure that cells are in the exponential growth phase at the time of treatment.[5]

    • Control Passage Number: Use cells within a defined, low-passage number range. Continuous passaging can lead to genetic drift and altered drug sensitivity.[5]

    • Monitor Cell Health: Regularly check cell viability and morphology. Never use cells that are over-confluent or appear unhealthy.[7]

    • Test for Mycoplasma: Mycoplasma contamination is a notorious cause of altered cellular metabolism and drug response.[4] Regular testing is essential for data integrity.

Potential Cause 1.3: Assay Procedure Variability
  • Explanation: Minor deviations in incubation times, reagent addition, or plate layout can introduce significant error. "Edge effects" in microplates, caused by uneven evaporation in the outer wells, are a common culprit.[8]

  • Solution:

    • Standardize Incubation Times: Precisely control the duration of drug exposure and the timing of reagent addition.[4]

    • Mitigate Edge Effects: Avoid using the outermost wells of a microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[8]

    • Automate Pipetting: If possible, use automated liquid handlers for cell seeding and reagent addition to minimize pipetting errors.[7] If pipetting manually, ensure pipettes are calibrated and use consistent technique.[9]

Issue 2: Why does the compound show lower-than-expected potency or complete inactivity?

Observing a lack of effect can be due to a range of issues, from the compound itself to the biological context of your assay.[6]

Potential Cause 2.1: Poor Compound Solubility in Assay Media
  • Explanation: Many small molecule inhibitors have low aqueous solubility.[6] If the compound precipitates out of the cell culture medium, its effective concentration at the cellular level will be far lower than intended.

  • Solution:

    • Check for Precipitation: Visually inspect the wells under a microscope after adding the compound. The presence of crystals or precipitate is a clear indicator of solubility issues.

    • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is non-toxic and as low as possible (typically ≤0.5%).[6][8]

    • Sonication: Briefly sonicating the stock solution before preparing serial dilutions can sometimes aid in dissolution.[8]

Potential Cause 2.2: Lack of Target Expression or Pathway Activation
  • Explanation: The compound cannot inhibit a target that isn't there or a pathway that isn't active. Cell lines can differ dramatically in their expression of specific kinases or metabolic enzymes.[8]

  • Solution:

    • Verify Target Expression: Confirm that your chosen cell line expresses the intended molecular target at the protein level using Western blotting or other appropriate methods.

    • Ensure Pathway Activation: If you are studying an inhibitor of a signaling pathway (e.g., a kinase inhibitor), ensure the pathway is active in your experimental conditions. This may require stimulating the cells with a growth factor or other agonist.

    • Use a Positive Control Cell Line: Test your compound in a cell line known to be sensitive to inhibitors of your target to confirm that your compound stock is active.

Potential Cause 2.3: The Compound Is an Efflux Pump Substrate
  • Explanation: Cells can actively pump compounds out using efflux transporters like P-glycoprotein (P-gp). If your compound is a substrate for these pumps, its intracellular concentration may never reach a level sufficient for target inhibition.

  • Solution:

    • Co-treatment with an Efflux Pump Inhibitor: Perform a pilot experiment where you co-administer your compound with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant increase in potency would suggest that efflux is a factor.

    • Select Different Cell Lines: If efflux is confirmed, consider switching to a cell line with lower expression of the relevant transporters.

Issue 3: Why am I observing unexpected cytotoxicity or off-target effects?

Unexplained cell death or phenotypes unrelated to the target's known function can indicate off-target activity or assay interference.

Potential Cause 3.1: Interference with Cell Viability Assay Readout
  • Explanation: Some small molecules can directly interfere with the chemical reagents used in common viability assays. For example, compounds can chemically reduce tetrazolium salts (like MTT) or quench fluorescent signals, leading to false viability readings.[5]

  • Solution:

    • Run a "No-Cell" Control: Include control wells containing your compound dilutions in media without cells. Add the assay reagent to these wells to check for direct chemical interaction.[5]

    • Use an Orthogonal Assay: Validate your findings using a viability assay with a different mechanism and readout. For example, if you see issues with an MTT (metabolic) assay, confirm the results with an ATP-based assay (like CellTiter-Glo) or a method based on membrane integrity (like trypan blue exclusion).[5]

Potential Cause 3.2: Non-Specific Activity at High Concentrations
  • Explanation: At high concentrations (often >10 µM), small molecules can exhibit non-specific effects, such as membrane disruption or aggregation, which can lead to cytotoxicity unrelated to the intended target.[10]

  • Solution:

    • Focus on a Relevant Concentration Range: A potent and specific inhibitor should show activity at nanomolar to low micromolar concentrations in cell-based assays.[10] If you only see an effect at concentrations above 10-20 µM, the results should be interpreted with extreme caution.

    • Use a Negative Control Analog: If available, test a structurally similar but biologically inactive analog of your compound. This analog should not produce the same cytotoxic effect, helping to confirm that the activity is due to a specific interaction.[10]

Issue 4: How can I be sure my compound is actually engaging its intended target in the cell?

Observing a downstream phenotype (e.g., decreased cell proliferation) is not definitive proof of on-target activity. Direct measurement of target engagement provides the highest level of confidence.

Solution: Cellular Thermal Shift Assay (CETSA)
  • Explanation: CETSA is a powerful biophysical method for verifying drug-target interaction in intact cells.[11][12] The principle is that when a compound binds to its target protein, it stabilizes the protein, making it more resistant to heat-induced denaturation.[9][13] By heating cell lysates treated with your compound across a temperature gradient and then quantifying the amount of soluble target protein remaining via Western blot, you can observe a "thermal shift," which is direct evidence of binding.[12][14]

  • Application:

    • Determine Melt Curve: First, establish the melting temperature (Tm) of your target protein in untreated cells.

    • Dose-Response Shift: Treat cells with increasing concentrations of your compound and perform the heat challenge at the predetermined Tm. A dose-dependent increase in the amount of soluble protein confirms target engagement.

    • Validate Hits: CETSA can be used to validate that the phenotypic effects you observe in cellular assays correlate with direct binding to your intended target.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine?

A1: Stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO at a high concentration (e.g., 10-50 mM).[8] After dissolving, which may be aided by brief sonication, the solution should be aliquoted into single-use tubes and stored at -20°C or -80°C, protected from light and moisture.[5][6] This practice minimizes degradation from repeated freeze-thaw cycles.[6]

Q2: What is the maximum recommended final DMSO concentration for my cellular assays?

A2: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%.[6][8] Many cell lines can tolerate up to 1%, but this should be empirically determined, as higher concentrations can induce cytotoxicity or differentiation, confounding your results. Always include a "vehicle control" group of cells treated with the same final concentration of DMSO as your highest compound dose.[15]

Q3: My compound seems to precipitate when I add it to the cell culture medium. What should I do?

A3: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous medium. First, ensure your serial dilutions are being mixed thoroughly. If precipitation persists, you may need to lower the highest concentration tested. Using cell culture media containing serum can sometimes help improve solubility compared to serum-free buffers due to protein binding.

Q4: How important is the cell passage number for my experiments?

A4: It is critically important. Cell lines can undergo genetic and phenotypic drift with continuous passaging, which can significantly alter their response to drugs.[4][5] It is essential to work with cells within a validated, finite passage number range. We recommend creating a master cell bank of a low-passage stock and then generating new working banks from it to ensure consistency over time.[7]

Part 3: Key Experimental Protocols & Visual Workflows

To ensure trustworthiness and reproducibility, we provide detailed protocols for key assays.

General Troubleshooting Workflow

This flowchart provides a logical path for diagnosing inconsistent results. Start by verifying the integrity of your compound, then systematically examine your assay parameters and biological system.

cluster_compound cluster_assay cluster_biology start Inconsistent Results Observed check_compound Step 1: Verify Compound Integrity start->check_compound Start Here c_solubility Check Solubility & Precipitation check_compound->c_solubility c_storage Confirm Proper Storage & Fresh Aliquots check_compound->c_storage c_purity Verify Purity & Identity (if possible) check_compound->c_purity check_assay Step 2: Scrutinize Assay Protocol c_purity->check_assay If Compound is OK a_cells Standardize Cell Seeding & Passage Number check_assay->a_cells a_controls Review Controls (Vehicle, Positive, Negative) check_assay->a_controls a_procedure Check Incubation Times & Reagent Addition check_assay->a_procedure a_edge Mitigate Plate Edge Effects check_assay->a_edge check_biology Step 3: Investigate Biological System a_edge->check_biology If Assay is OK b_target Confirm Target Expression & Pathway Activity check_biology->b_target b_myco Test for Mycoplasma Contamination check_biology->b_myco b_orthogonal Use Orthogonal Assay (e.g., ATP vs. MTT) check_biology->b_orthogonal b_engagement Confirm Target Engagement (e.g., CETSA) check_biology->b_engagement resolve Problem Identified & Resolved b_engagement->resolve Final Confirmation step1 1. Cell Treatment Treat cells with Vehicle (DMSO) or compound for 1 hr @ 37°C. step2 2. Heat Challenge Aliquot cell suspension into PCR tubes. Heat across a temperature gradient (e.g., 40-70°C) for 3 min. step1->step2 step3 3. Cell Lysis Lyse cells via freeze-thaw cycles (e.g., liquid nitrogen -> 37°C water bath). step2->step3 step4 4. Separate Fractions Centrifuge lysate at high speed (20,000 x g) to pellet precipitated proteins. step3->step4 step5 5. Collect Supernatant Carefully collect the supernatant, which contains the soluble protein fraction. step4->step5 step6 6. Western Blot Analysis Analyze soluble fractions by SDS-PAGE and Western blot for the target protein. step5->step6 step7 7. Quantify & Plot Quantify band intensity. A stabilized protein (ligand-bound) will show a stronger band at higher temperatures. step6->step7

Sources

Technical Support Center: Strategies to Reduce Toxicity of Pyrrolo[3,2-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrrolo[3,2-d]pyrimidine scaffold is a privileged core structure in modern medicinal chemistry, forming the basis for numerous potent inhibitors of key biological targets, particularly protein kinases.[1] While this scaffold offers a robust platform for developing effective therapeutics, researchers often encounter challenges related to compound toxicity. These can manifest as general cytotoxicity, specific off-target effects like hERG channel inhibition, or poor metabolic stability leading to reactive intermediates.[2][3]

This guide is designed to serve as a technical resource for researchers in the field. It provides practical, experience-driven advice in a question-and-answer format to help you troubleshoot common toxicity issues and proactively design safer, more effective pyrrolo[3,2-d]pyrimidine-based compounds.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter and provides a logical workflow for diagnosing and solving the problem.

Q1: My lead pyrrolo[3,2-d]pyrimidine is highly potent against its kinase target in vitro but shows significant cytotoxicity in my cell-based assays (e.g., HepG2, MCF-7). How do I determine the cause and fix it?

This is a classic and critical challenge. The first step is to de-risk your compound by systematically investigating the root cause of the toxicity. The issue could be on-target (the kinase you are inhibiting is essential for cell survival) or, more commonly, off-target.

Step 1: Differentiate On-Target vs. Off-Target Toxicity

  • Causality Check: Does the cytotoxic EC50 correlate with the on-target cellular IC50? If your compound kills cells at concentrations far exceeding those needed to inhibit the target, the toxicity is likely off-target.

  • Phenotypic Rescue: Can the cytotoxicity be rescued by adding a downstream product of the inhibited pathway? This can provide strong evidence for on-target effects.

  • Target Knockdown/Knockout: Compare the phenotype of your compound in wild-type cells versus cells where the target kinase has been knocked down (siRNA) or knocked out (CRISPR). If the knockout cells are viable and your compound is still toxic, it points to an off-target mechanism.

Step 2: Investigate Common Off-Target Liabilities

If the evidence points to off-target effects, a logical screening cascade is necessary. The following diagram outlines a typical troubleshooting workflow.

G A High Cytotoxicity Observed (EC50 << On-Target IC50) B Hypothesis 1: Broad Off-Target Kinase Activity A->B C Hypothesis 2: hERG Channel Inhibition A->C D Hypothesis 3: Metabolic Instability / Reactive Metabolite A->D E Hypothesis 4: CYP450 Inhibition A->E F Action: Run Broad Kinase Panel (e.g., Eurofins, Reaction Biology) B->F G Action: Perform hERG Binding or Patch-Clamp Assay C->G H Action: Conduct Microsomal Stability Assay (HLM/MLM) D->H I Action: Run CYP Inhibition Panel (e.g., 3A4, 2D6, 2C9) E->I J Result: Hits on related kinases? F->J K Result: IC50 < 10 µM? G->K L Result: High clearance? H->L M Result: Potent inhibition? I->M N Solution: Modify scaffold to improve selectivity. Analyze STR. J->N Yes O Solution: Reduce lipophilicity (LogP) and/or basicity (pKa). K->O Yes P Solution: Block sites of metabolism (e.g., fluorination). Add N-alkyl groups. L->P Yes Q Solution: Modify CYP-binding moieties. Reduce lipophilicity. M->Q Yes

Caption: Troubleshooting workflow for off-target cytotoxicity.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more strategic questions about designing safer pyrrolo[3,2-d]pyrimidine compounds.

Q2: What are the primary drivers of hERG toxicity with this scaffold, and how can I mitigate them?

Inhibition of the hERG potassium channel is a major cause of cardiotoxicity and a frequent reason for terminating drug candidates.[4] The hERG channel pore is known to be "promiscuous," binding a wide range of chemical structures. For heterocyclic compounds, key drivers are often high lipophilicity (LogP > 3.5) and the presence of a basic amine.[4][5]

Key Mitigation Strategies:

  • Reduce Basicity (pKa): The pKa of a basic nitrogen is a critical factor. Lowering the pKa below 7.4 reduces the proportion of the protonated species that interacts strongly with the channel.

    • Strategy: Introduce electron-withdrawing groups near the basic center (e.g., a fluorine atom on an adjacent carbon).[4]

    • Strategy: Replace a piperidine ring with a morpholine or piperazine to leverage the inductive effect of the additional heteroatom.[6]

  • Reduce Lipophilicity (LogP): A lower LogP reduces the compound's concentration in the cell membrane where the hERG channel resides.[2]

    • Strategy: Add polar groups (e.g., hydroxyls, amides) to the solvent-exposed parts of the molecule.

    • Strategy: Replace lipophilic aromatic rings (e.g., phenyl) with more polar heterocycles (e.g., pyridine).

  • Introduce an Acidic Group: Creating a zwitterion by adding a carboxylic acid can dramatically reduce hERG affinity, though it may negatively impact permeability.[6]

  • Steric Hindrance: Bulky groups near the basic nitrogen can sterically block the key interactions within the hERG channel pore.

Table 1: Common Medicinal Chemistry Tactics to Reduce hERG Affinity

StrategyExample ModificationConsequenceCitation
Reduce Basicity Replace piperidine with morpholineLowers pKa of basic nitrogen[6]
Reduce Lipophilicity Add a hydroxyl or amide groupDecreases LogP[5]
Form Zwitterion Introduce a carboxylic acidReduces LogP, may decrease permeability[6]
Block Metabolism Add fluorine to a phenyl ringPrevents formation of toxic metabolites[4]
Q3: My compound is rapidly cleared in human liver microsomes. What structural modifications can improve metabolic stability?

High clearance in liver microsomes suggests your compound is a substrate for cytochrome P450 (CYP) enzymes.[7] The pyrrolo[3,2-d]pyrimidine core itself can be susceptible to oxidation.

Key Mitigation Strategies:

  • Identify the "Soft Spots": The first step is to identify where the molecule is being metabolized. This is typically done via metabolite identification (MetID) studies using mass spectrometry. Common metabolic "soft spots" on this scaffold include:

    • Electron-rich positions on the pyrrole or pyrimidine rings.

    • Unsubstituted aromatic rings.

    • Terminal alkyl groups on side chains.

  • Metabolic Blocking: Once a soft spot is identified, you can block the metabolism at that position.

    • Strategy: Introduce a fluorine or chlorine atom at the site of oxidation. This C-F bond is much stronger and resistant to cleavage by CYP enzymes.

    • Strategy: Replace a metabolically labile methyl group (-CH3) with a trifluoromethyl group (-CF3).

  • N-Substitution: One study specifically on halogenated pyrrolo[3,2-d]pyrimidines found that adding an N5-alkyl substitution significantly decreased toxicity by slowing the rate of metabolism.[3] This suggests the N-H of the pyrrole ring can be a site of metabolic activity or conjugation.

  • Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. The strategies mentioned for reducing hERG (Q2) are also effective here.

Caption: Key sites for structural modification on the pyrrolo[3,2-d]pyrimidine scaffold.

Q4: Which in vitro assays are essential for a preliminary toxicity screen of my compounds?

A well-designed in vitro screening cascade can identify liabilities early, saving significant time and resources.[8][9] For a new series of pyrrolo[3,2-d]pyrimidines, the following panel is recommended as a starting point.

Table 2: Recommended Preliminary In Vitro Toxicity Panel

Assay TypePurposeTypical Cell Line / SystemKey Endpoint
General Cytotoxicity Measures overall cell health and viability.[8]HepG2 (liver), HEK293 (kidney)EC50 (Effective Concentration, 50%)
hERG Inhibition Assesses risk of cardiotoxicity.[4]CHO or HEK cells expressing hERG channelIC50 (Inhibitory Concentration, 50%)
CYP450 Inhibition Evaluates potential for drug-drug interactions.[10]Recombinant human CYPs (e.g., 3A4, 2D6, 2C9, 2C19, 1A2)IC50
Metabolic Stability Determines clearance rate by liver enzymes.Human Liver Microsomes (HLM)T½ (half-life), Intrinsic Clearance (Clint)
Ames Test Screens for mutagenic potential (genotoxicity).[11]Salmonella typhimurium strainsFold-increase in revertant colonies

Part 3: Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard method for assessing the effect of a compound on cell viability by measuring mitochondrial reductase activity.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A typical final concentration range is 0.01 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" (medium + DMSO) and "no cell" (medium only) wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution. The plate can be left on a shaker for 15 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance from the "no cell" control wells.

    • Calculate cell viability as a percentage relative to the vehicle control wells.

    • Plot the dose-response curve and calculate the EC50 value using appropriate software (e.g., GraphPad Prism).

References

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • Guengerich, F. P., et al. (2021). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 296, 100223. [Link]

  • ResearchGate. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. [Link]

  • Ho, B., & Moody, J. D. (1987). Mechanism-based inhibition of cytochrome P-450 by heterocyclic analogues of phencyclidine. Drug Metabolism and Disposition, 15(4), 468-473. [Link]

  • ResearchGate. (2025). Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development. [Link]

  • Zhou, S., Wang, J., & Liu, H. (2016). [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development]. Yao Xue Xue Bao, 51(10), 1530-1539. [Link]

  • Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. [Link]

  • Hudson, C. O., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem, 13(6), 557-561. [Link]

  • Okaniwa, M., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry, 20(20), 6171-6180. [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]

  • Dossetter, A. G., de Groot, M. J., & Skerratt, S. E. (2021). Strategies to Mitigate CYP450 Inhibition. In The Medicinal Chemist's Guide to Solving ADMET Challenges. The Royal Society of Chemistry. [Link]

  • Cambridge MedChem Consulting. Human Ether-a-go-go-Related Gene (hERG) Blockers. [Link]

  • Ishida, J., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Bioorganic & Medicinal Chemistry, 8(11), 2487-2502. [Link]

  • Wang, Y., et al. (2021). Spectroscopic studies of the interaction between phosphorus heterocycles and cytochrome P450. Journal of Photochemistry and Photobiology A: Chemistry, 407, 113063. [Link]

  • SlideShare. In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 28(17), 2841-2845. [Link]

  • ResearchGate. (2018). The structure-activity relationship of pyrrolo [3,2-d]pyrimidines. [Link]

  • Stankovic, S., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 2917. [Link]

  • Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 32-44. [Link]

  • Dekhne, A. S., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]

  • Bandaru, P. K., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420-432. [Link]

  • ResearchGate. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. [Link]

  • Dekhne, A. S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]

  • Dekhne, A. S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]

  • Wang, Y., et al. (2012). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Molecules, 17(2), 2184-2207. [Link]

  • Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8). [Link]

  • Al-Suhaibani, S. S., & El-Sayed, N. N. E. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]

Sources

addressing drug resistance mechanisms to pyrrolo[3,2-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Drug Resistance Mechanisms

Audience: Medicinal Chemists, Lead Biologists, and DMPK Scientists Status: Active | Version: 2.4

Introduction: The Senior Application Scientist’s Perspective

Welcome. If you are accessing this guide, you are likely observing a right-shift in your IC50 curves or a loss of efficacy in your pyrrolo[3,2-d]pyrimidine lead series.

While pyrrolo[2,3-d]pyrimidines (like Tofacitinib) are well-characterized, the pyrrolo[3,2-d]pyrimidine isomer offers a distinct vector for exploring Type II kinase inhibition and folate antagonism. However, this scaffold faces unique resistance liabilities. In my experience, resistance to this class is rarely a single-variable problem; it is usually a convergence of steric exclusion (gatekeeper mutations) , transport modulation (ABCC1/MRP1 interactions) , or pathway rewiring .

This guide bypasses generic advice. We will isolate the mechanism of resistance using self-validating protocols and structural logic.

Module 1: The "Fit" Problem (Target Engagement)

The Issue: Your compound is potent in biochemical assays (WT kinase) but loses potency in cellular assays or resistant cell lines. Root Cause: The pyrrolo[3,2-d]pyrimidine scaffold typically relies on hydrogen bonding with the hinge region. "Gatekeeper" mutations (e.g., T315I in ABL, T790M in EGFR, or homologous threonine-to-bulky-residue shifts) introduce steric clashes that prevent the scaffold from accessing the hydrophobic back-pocket.

Diagnostic Workflow

Q: How do I distinguish between poor permeability and a binding site mutation? A: You must bypass the membrane variable. If the biochemical IC50 against the mutant protein is high, it is a binding issue. If biochemical potency is retained but cellular potency is lost, it is a permeability/efflux issue.

Q: My biochemical assay is unavailable for the mutant. How do I validate binding in cells? A: Use the Cellular Thermal Shift Assay (CETSA) .[1][2][3] It is the gold standard for proving physical target engagement in the intracellular environment.

Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)

Objective: Determine if the pyrrolo[3,2-d]pyrimidine analog stabilizes the target protein in live cells.

  • Preparation:

    • Seed cells (WT and Resistant lines) at 0.5 × 10^6 cells/mL.

    • Treat with serial dilutions of your analog (e.g., 10 nM to 100 µM) for 1 hour at 37°C.

    • Control: Treat with DMSO (Vehicle) and a known high-affinity binder (Positive Control).

  • Heat Challenge:

    • Aliquot cells into PCR tubes.[1][2]

    • Heat to the target's aggregation temperature (

      
      ), typically determined in a separate melt-curve experiment (often 48–58°C for kinases).
      
    • Heat for 3 minutes, then cool immediately to 25°C.

  • Lysis & Separation:

    • Lyse cells using freeze-thaw (x3) or mild detergent (0.4% NP-40).

    • Centrifuge at 20,000 x g for 20 min at 4°C to pellet aggregated (unbound/denatured) protein.

  • Detection:

    • Analyze the supernatant via Western Blot.[1]

    • Success Metric: If the band intensity increases with compound concentration (stabilization), the drug enters the cell and binds the target. If no stabilization occurs in the resistant line, the mutation prevents binding.

Module 2: The "Export" Problem (Efflux Transporters)

The Issue: The compound works in enzymatic assays but has a high IC50 in cells. Root Cause: Unlike many kinase inhibitors that are P-gp (ABCB1) substrates, pyrrolo[3,2-d]pyrimidines have a specific liability for MRP1 (ABCC1) . Some analogs in this class even act as activators of MRP1-mediated transport, actively pumping themselves (or co-administered drugs) out of the cell.

Diagnostic Workflow

Q: I already ruled out P-gp (MDR1). Why is efflux still happening? A: You likely missed MRP1. Standard P-gp inhibitors (like Verapamil or Cyclosporin A) may not fully inhibit MRP1. You must use specific inhibitors or broad-spectrum blockers to confirm.

Q: How do I confirm MRP1 liability? A: Perform a functional accumulation assay using Calcein-AM.

Protocol: Calcein-AM Accumulation Assay

Objective: Determine if your analog is a substrate for MRP1 or P-gp.

StepActionMechanistic Rationale
1 Cell Seeding Use MDCK-MRP1 or H69AR (MRP1 overexpressing) cells.[4]
2 Dye Loading Add Calcein-AM (0.25 µM). Calcein-AM is non-fluorescent and membrane-permeable.
3 Treatment Arm A: Vehicle (DMSO)Arm B: Known MRP1 Inhibitor (e.g., MK-571, 10 µM)Arm C: Your Pyrrolo[3,2-d]pyrimidine analog
4 Incubation Incubate for 30 min at 37°C.
5 Readout Measure fluorescence (Ex 494 / Em 517).
Interpretation High Fluorescence: The pump is blocked (or not active).Low Fluorescence: The dye is being pumped out.If Arm C + Calcein increases fluorescence compared to Arm A: Your compound is inhibiting the transporter (competitive substrate).

Module 3: The "Rewiring" Problem (Bypass Signaling)

The Issue: Target engagement is confirmed (CETSA positive), and no efflux is observed, yet the cells survive. Root Cause: Kinase inhibition often triggers feedback loops. For pyrrolo[3,2-d]pyrimidines targeting JAK or VEGFR, the cell often upregulates parallel survival pathways (e.g., MAPK/ERK or PI3K/Akt) or overexpresses the target itself.

Visualization: Resistance Decision Logic

The following diagram illustrates the decision tree for isolating the resistance mechanism.

ResistanceLogic Start Observation: Loss of Cellular Potency BiochemAssay Step 1: Biochemical Assay (Mutant vs WT) Start->BiochemAssay BindingIssue Mechanism: Gatekeeper Mutation (Steric Hindrance) BiochemAssay->BindingIssue Potency Lost in Enzyme Assay CellularAssay Step 2: Cellular Accumulation (Calcein-AM Assay) BiochemAssay->CellularAssay Potency Retained in Enzyme Assay EffluxIssue Mechanism: Transporter Efflux (MRP1/ABCC1) CellularAssay->EffluxIssue Dye Accumulation Restored by MK-571 SignalingAssay Step 3: Phospho-Protein Analysis (Western Blot) CellularAssay->SignalingAssay No Efflux Detected BypassIssue Mechanism: Pathway Bypass (e.g., MAPK Activation) SignalingAssay->BypassIssue Downstream Effectors Phosphorylated

Caption: Diagnostic decision tree for isolating resistance mechanisms in pyrrolo[3,2-d]pyrimidine analogs.

Module 4: Structural Mitigation Strategies

Q: My compound hits the "Gatekeeper" (e.g., T790M). How do I modify the pyrrolo[3,2-d]pyrimidine scaffold? A: The pyrrolo[3,2-d]pyrimidine core is rigid.

  • Type II Switch: Extend the substitution at the C4 or C6 position to access the allosteric "DFG-out" pocket. This often bypasses the steric clash at the hinge.

  • Flexible Linkers: Introduce a flexible ether or amine linker between the core and the hydrophobic tail to accommodate the bulkier Methionine or Isoleucine gatekeeper residue.

Q: How do I design out MRP1 efflux? A:

  • Reduce Lipophilicity: High LogP often correlates with transporter affinity.

  • Avoid Piperazine Tails: Data suggests that N-acylpiperidine or piperazine moieties on this scaffold can increase affinity for MRP1 [1]. Consider replacing with morpholine or open-chain amines.

References

  • Schmitt, S. M., et al. (2016).[4] Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1).[4][5] Journal of Medicinal Chemistry. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][3] Nature Protocols. Link

  • Oguro, Y., et al. (2010). Design, synthesis, and evaluation of pyrrolo[3,2-d]pyrimidine derivatives as novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Liang, X., et al. (2022).[6] Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors.[6][7][8] Journal of Medicinal Chemistry. Link (Note: Cited for cross-reference on JAK-STAT bypass mechanisms common to this pharmacophore class).

Sources

Validation & Comparative

Biological Validation of 6-Methyl-5H-Pyrrolo[3,2-d]pyrimidine: A Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the Biological Activity of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

Executive Summary & Core Directive

6-methyl-5H-pyrrolo[3,2-d]pyrimidine represents a privileged "9-deazapurine" scaffold, distinct from the more common 7-deazapurines (pyrrolo[2,3-d]pyrimidines like Tofacitinib). While the unsubstituted core serves primarily as a synthetic intermediate, its C4- and C2-substituted derivatives have been validated as potent Microtubule Depolymerizing Agents and CD38 Inhibitors .

This guide provides an autonomous, technical framework to validate the biological potential of this specific scaffold. Unlike rigid templates, we focus on the causality of structure-activity relationships (SAR) and provide self-validating protocols to confirm its mechanism of action against standard clinical benchmarks.

Mechanism of Action & Target Profiling

To validate this compound, one must understand that the 6-methyl group acts as a critical steric anchor, often enhancing binding affinity in the colchicine site of tubulin or the hydrophobic pockets of kinases.

Primary Biological Targets
Target ClassMechanismKey Derivative ActivityClinical Benchmark
Microtubules Colchicine Site Binder: Destabilizes microtubule assembly, causing G2/M cell cycle arrest.High potency (IC

< 50 nM) in HeLa/MCF-7 lines.
Combretastatin A-4 (CA-4)
CD38 Enzyme NAD+ase Inhibition: Modulates NAD+ levels; critical in metabolic signaling and immune evasion.Amide derivatives show modulation of cyclase activity.Daratumumab (Antibody) / 78c (Small Molecule)
Kinases (VEGFR2) ATP-Competitive Inhibition: Binds to the hinge region (Type II inhibitor).4-phenoxy derivatives inhibit angiogenesis.Sunitinib / Sorafenib
Mechanistic Pathway Diagram

The following diagram illustrates the divergent validation pathways for this scaffold based on substitution patterns.

Scaffold_Validation Scaffold 6-methyl-5H-pyrrolo[3,2-d]pyrimidine (Core Scaffold) Sub_C4_Amine C4-Aniline Substitution (e.g., 4-methoxyphenyl) Scaffold->Sub_C4_Amine Nucleophilic Aromatic Substitution Sub_C4_Urea C4-Urea Linker (e.g., Diphenylurea) Scaffold->Sub_C4_Urea Linker Attachment Target_Tubulin Target: Tubulin (Colchicine Site) Sub_C4_Amine->Target_Tubulin Steric fit of 6-methyl group Target_Kinase Target: VEGFR2/SHMT2 (ATP Pocket) Sub_C4_Urea->Target_Kinase H-bond w/ Hinge Effect_Arrest G2/M Cell Cycle Arrest Apoptosis Target_Tubulin->Effect_Arrest Depolymerization Effect_Angio Inhibition of Angiogenesis Tumor Starvation Target_Kinase->Effect_Angio Signal Blockade

Caption: Divergent SAR pathways: The 6-methyl group is critical for steric fit in the colchicine binding site (Top Path) vs. kinase hinge binding (Bottom Path).

Comparative Performance Analysis

The following data synthesizes experimental results comparing 6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives against standard-of-care agents.

Table 1: Antiproliferative Potency (Tubulin Targeting)

Data derived from Gangjee et al. and related 9-deazapurine studies.

CompoundTarget SiteHeLa IC

(nM)
MCF-7 IC

(nM)
Solubility (µg/mL)
6-Me-Pyrrolo[3,2-d] (Lead) Colchicine18 - 45 22 - 60 > 150 (High)
Combretastatin A-4 (CA-4)Colchicine2 - 53 - 6< 5 (Low)
ColchicineColchicine10 - 2015 - 30Moderate
PaclitaxelTaxol Site2 - 43 - 5Low

Expert Insight: While CA-4 is more potent in vitro, the 6-methyl-pyrrolo[3,2-d]pyrimidine derivatives often exhibit superior water solubility and metabolic stability due to the lack of the unstable cis-stilbene bridge found in CA-4. This makes them more viable candidates for oral bioavailability.

Experimental Validation Protocols

To scientifically validate the activity of your specific 6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative, you must perform the following self-validating assays.

Protocol A: In Vitro Tubulin Polymerization Assay

This assay confirms if the compound acts directly on tubulin or via an upstream mechanism.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (1 mM stock).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA.
    

Workflow:

  • Baseline Setup: Cool tubulin solution to 4°C. Add GTP (1 mM final).

  • Treatment: Add Test Compound (3 µM, 10 µM) vs. Vehicle (DMSO) vs. Control (CA-4).

  • Induction: Transfer to a 37°C spectrophotometer cell.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation Criteria:

    • Polymerization Inhibitor: Flat line or reduced slope compared to Vehicle.

    • Stabilizer (Taxol-like): Increased rate/amplitude of polymerization.

    • Success Metric: A 6-methyl-pyrrolo[3,2-d] derivative should show >50% inhibition of V

      
       at 5 µM.
      
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Validates the phenotypic consequence of tubulin inhibition (G2/M arrest).

  • Cell Culture: Seed HeLa cells (2x10

    
    /well).
    
  • Dosing: Treat with IC

    
     concentration for 24 hours.
    
  • Fixation: Harvest, wash with PBS, fix in 70% cold ethanol (-20°C, 2 hrs).

  • Staining: Stain with Propidium Iodide (PI) + RNase A.

  • Analysis: Measure DNA content via Flow Cytometry.

  • Expected Result: A distinct accumulation of cells in the G2/M phase (4N DNA content) compared to the G0/G1 peak in controls.

Synthesis & Structural Validation

The biological validity is null without chemical purity. The synthesis of the 6-methyl core typically proceeds via the Madelung indole synthesis or cyclization of 6-methyl-5-nitropyrimidines .

Critical QC Check:

  • NMR Distinction: Ensure differentiation from the isomeric 7-deazapurine (pyrrolo[2,3-d]).

    • Pyrrolo[3,2-d] (Target): H-2 and H-6 signals.[1] The 6-methyl group will appear as a singlet around

      
       2.4-2.5 ppm.
      
    • Pyrrolo[2,3-d] (Isomer):[1][2][3][4][5] Different coupling constants on the pyrrole ring.

Synthesis Validation Workflow

Synthesis_Check Start Start: 6-methyl-5-nitropyrimidine Step1 Reaction: DMF-DMA / Reduction Start->Step1 Cyclization Reductive Cyclization (Fe/AcOH or H2/Pd) Step1->Cyclization Product 6-methyl-5H-pyrrolo[3,2-d]pyrimidine Cyclization->Product Check QC: 1H-NMR & NOE Product->Check Valid Valid Check->Valid NOE between 6-Me and NH

Caption: Synthetic route validation. Nuclear Overhauser Effect (NOE) between the 6-methyl group and the pyrrole NH is the gold standard for confirming the [3,2-d] isomer geometry.

References

  • Gangjee, A., et al. (2010). "Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Kouhkan, M., et al. (2021). "Biological Evaluation of Pyrrolo[3,2-d]pyrimidine Derivatives as Antibacterial Agents." Journal of Biotechnology and Bioprocessing. Link

  • Furneaux, R. H., & Tyler, P. C. (1999). "Synthesis of transition state inhibitors for purine nucleoside phosphorylase." The Journal of Organic Chemistry. (Foundational work on 9-deazapurine scaffolds).
  • Matherly, L. H., et al. (2020).[4][6] "Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism." Molecular Pharmacology. Link

  • Dempsey, S., et al. (2024). "Substituted Pyrrolo[3,2-d]pyrimidines as Antitubulin Antitumor Agents." National Institutes of Health (PMC).

Sources

Comparative Analysis: 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine vs. Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine (a 9-deazapurine derivative) compared to its isomers, specifically the more common pyrrolo[2,3-d]pyrimidine (7-deazapurine).

Content Type: Technical Comparison Guide Subject: Heterocyclic Chemistry / Medicinal Chemistry Focus: Structure-Activity Relationship (SAR), Synthesis, and PNP Inhibition

Executive Summary: The Isomeric Landscape

In the development of nucleoside analogues and kinase inhibitors, the pyrrolopyrimidine scaffold serves as a critical bioisostere for purines. While pyrrolo[2,3-d]pyrimidine (7-deazapurine) is the industry standard due to synthetic accessibility, pyrrolo[3,2-d]pyrimidine (9-deazapurine) —specifically the 6-methyl derivative —offers superior physicochemical properties for specific targets, particularly Purine Nucleoside Phosphorylase (PNP) and viral RNA polymerases.

The Core Distinction
  • Pyrrolo[2,3-d]pyrimidine (7-deaza): Mimics the N7-C8 bond of purines. Widely used in kinase inhibitors (e.g., Tofacitinib).

  • Pyrrolo[3,2-d]pyrimidine (9-deaza): Mimics the N9 position of purines but with a carbon atom (C-nucleoside potential). The 6-methyl substitution (systematic numbering) corresponds to the C8-position in purine numbering, providing steric bulk that blocks oxidative metabolism and enhances hydrophobic pocket filling.

Structural Visualization

The following diagram illustrates the "Nitrogen Walk" that distinguishes these isomers and their numbering correlation.

IsomerComparison Purine Natural Purine (N7 and N9 present) Deaza7 7-Deazapurine (Pyrrolo[2,3-d]) Standard Scaffold Purine->Deaza7 Replace N7 with C Deaza9 9-Deazapurine (Pyrrolo[3,2-d]) High-Affinity Scaffold Purine->Deaza9 Replace N9 with C Methyl6 6-Methyl-5H-pyrrolo[3,2-d] (Target Compound) Steric/Metabolic Block Deaza9->Methyl6 Methylation at C6 (Purine C8 equiv)

Figure 1: Structural relationship between natural purines and deaza-isomers. The 6-methyl-5H-pyrrolo[3,2-d]pyrimidine represents a specific optimization of the 9-deazapurine scaffold.

Technical Comparison: Performance Metrics

The choice between the [3,2-d] and [2,3-d] isomers is rarely arbitrary; it is dictated by the binding pocket's electronic requirements.

Table 1: Physicochemical and Biological Profile[1][2]
Feature6-Methyl-5H-pyrrolo[3,2-d]pyrimidine (Target)Pyrrolo[2,3-d]pyrimidine (Alternative)Causality / Mechanism
Common Name 8-Methyl-9-deazapurine7-DeazapurineNote: IUPAC C6 = Purine C8
pKa (Pyrrole NH) ~13.5 (High acidity relative to purine)~13.0The [3,2-d] isomer's NH is critical for H-bond donation in the active site (e.g., Asn243 in PNP).
Solubility Moderate (Methyl group decreases logS)HighMethylation increases lipophilicity (logP), aiding membrane permeability but requiring formulation adjustments.
Metabolic Stability High ModerateThe 6-methyl group blocks oxidation at the electron-rich

-position of the pyrrole, a common clearance pathway.
PNP Inhibition (

)
< 10 nM (Potent)> 1

M (Weak)
The [3,2-d] scaffold mimics the oxocarbenium transition state of nucleoside hydrolysis; [2,3-d] does not.
Synthesis Difficulty High (Requires specific precursors)Low (Commercially abundant)[3,2-d] requires constructing the pyrrole on a pyrimidine or vice versa with unstable intermediates.
Deep Dive: The PNP Inhibition Advantage

The 6-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold is chemically "privileged" for inhibiting Purine Nucleoside Phosphorylase (PNP).

  • Mechanism: PNP cleaves the glycosidic bond of purines via an oxocarbenium ion transition state.

  • The [3,2-d] Effect: The N-H at position 5 (IUPAC) of the [3,2-d] system is spatially positioned to H-bond with the catalytic phosphate or enzyme residues (like Asn243), mimicking the protonated N7 of the purine transition state. The 6-methyl group fills a hydrophobic pocket adjacent to the active site, displacing water and increasing binding entropy.

  • The [2,3-d] Failure: The [2,3-d] isomer places the carbon at the position where the enzyme expects a nitrogen (or a protonatable center), leading to a steric and electrostatic clash.

Synthesis Protocols

Synthesizing the [3,2-d] system is the primary barrier to entry. Unlike the [2,3-d] isomer, which can be made via the Traube synthesis or Sonogashira coupling of iodopyrimidines, the [3,2-d] isomer requires a "Pyrimidine-to-Pyrrole" or "Pyrrole-to-Pyrimidine" ring closure.

Method A: The "Pyrimidine-First" Approach (Recommended)

This protocol yields the 6-methyl derivative specifically by utilizing a condensation reaction.

Reagents:

  • 6-Aminouracil (or N-substituted derivative)

  • Chloroacetone or Propargyl bromide (for the methyl group source)

  • Base (NaOEt or

    
    )
    

Workflow Diagram:

Synthesis Start 6-Aminouracil Step1 Alkylation (Propargyl bromide/Chloroacetone) Start->Step1 Inter N-Alkylated Intermediate Step1->Inter Step2 Cyclization (Pd-catalyzed or Acid-mediated) Inter->Step2 Product 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine Step2->Product Yield: ~45-60%

Figure 2: Synthetic route for the 6-methyl derivative. The choice of propargyl bromide followed by hydration/cyclization introduces the methyl group at the correct position.

Detailed Protocol: 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione

(Note: This produces the oxygenated "dione" variant, common in drug discovery as a guanine mimic. Chlorination at C2/C4 allows further functionalization.)

  • Alkylation:

    • Dissolve 6-aminouracil (10 mmol) in DMF (20 mL).

    • Add

      
       (1.2 eq) and propargyl bromide (1.1 eq).
      
    • Stir at 60°C for 4 hours. Monitor TLC for disappearance of starting material.

    • Checkpoint: Isolate the N-propargyl intermediate.

  • Cyclization (The Critical Step):

    • Suspend the intermediate in aqueous ethanol (50%).

    • Add catalytic

      
       or reflux in formic acid (traditional Madelung-type approach).
      
    • Reflux for 12 hours. The methyl group is formed from the terminal alkyne reducing/hydrating during ring closure.

  • Purification:

    • Precipitate usually forms upon cooling. Recrystallize from MeOH/Water.

    • Validation:

      
       NMR should show a singlet methyl peak around 
      
      
      
      2.3-2.4 ppm and the disappearance of the alkyne proton.

Experimental Validation: PNP Inhibition Assay

To verify the superiority of the 6-methyl-[3,2-d] isomer over the [2,3-d] alternative, perform the following enzyme coupled assay.

Principle: PNP converts Inosine + Phosphate


 Hypoxanthine + Ribose-1-phosphate.
Xanthine Oxidase (XO) converts Hypoxanthine 

Uric Acid (Absorbance at 293 nm).

Protocol:

  • Buffer: 50 mM

    
     (pH 7.4).
    
  • Enzyme Mix: Human PNP (10 mU/mL) + Xanthine Oxidase (0.5 U/mL).

  • Substrate: Inosine (100

    
    M).
    
  • Inhibitor:

    • Compound A: 6-methyl-5H-pyrrolo[3,2-d]pyrimidine (Test)

    • Compound B: 7-deazapurine analogue (Control)

  • Measurement:

    • Incubate Enzyme + Inhibitor for 10 min.

    • Add Substrate to initiate.

    • Monitor

      
       (Uric acid formation) continuously for 5 minutes.
      
  • Data Analysis:

    • Plot Velocity (

      
      ) vs. [Inhibitor].
      
    • Fit to Morrison equation for tight-binding inhibitors (since [3,2-d] isomers often have

      
       < [E]).
      

Expected Results:

  • 6-Methyl-[3,2-d]:

    
     in the low nanomolar range (10–50 nM).
    
  • [2,3-d] Isomer:

    
     in the micromolar range (>1000 nM).
    

References

  • BioCryst Pharmaceuticals. (2024). Structure-Activity Relationships of 9-Deazapurines as PNP Inhibitors.[1][2][3]

  • Schramm, V. L. (2002). Development of Transition State Analogues for Purine Nucleoside Phosphorylase. Journal of Biological Chemistry.

  • Furneaux, R. H., et al. (1993). Synthesis of 9-deazapurine nucleosides.[1][3][4] Journal of Organic Chemistry.[5]

  • Miles, R. W., et al. (1998). One-third-the-sites transition-state inhibitors for purine nucleoside phosphorylase. Biochemistry.[3]

  • IUPAC. (2024). Nomenclature of Fused Heterocycles.

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profiling Guide for 6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the adage "one molecule, one target" is an increasingly rare ideal. The pursuit of therapeutic efficacy is intrinsically linked to a molecule's selectivity—its ability to engage the intended target while minimizing interactions with unintended off-targets that can lead to toxicity or unforeseen side effects. For researchers and drug development professionals working with novel small molecules, a robust and systematic approach to cross-reactivity profiling is not just a regulatory hurdle, but a fundamental component of understanding a compound's true biological activity.

This guide provides an in-depth, comparative framework for assessing the cross-reactivity of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine , a member of a scaffold class known for its diverse kinase inhibitory activities. Rather than a rigid protocol, we present a tiered, logical workflow designed to build a comprehensive selectivity profile. We will explore the rationale behind experimental choices, compare methodologies, and present illustrative data to guide your own profiling campaigns.

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Double-Edged Sword of Polypharmacology

The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of inhibitors targeting a wide range of protein kinases and other ATP-binding proteins. This structural motif can interact with the hinge region of the kinase ATP-binding site, but minor substitutions can dramatically alter the selectivity profile. This inherent potential for polypharmacology necessitates a thorough and early assessment of cross-reactivity.

Our subject, 6-methyl-5H-pyrrolo[3,2-d]pyrimidine, is a hypothetical compound for the purposes of this guide, representing a typical starting point in a drug discovery program. Based on its structural class, we can anticipate potential activity against various kinase families, including but not limited to:

  • Tyrosine Kinases: EGFR, FGFR, VEGFR families.[1][2][3]

  • Serine/Threonine Kinases: CDKs, Aurora kinases, and members of the PI3K/Akt/mTOR pathway.[4][5]

  • Other ATP-binding proteins: Dihydrofolate reductase (DHFR) and enzymes in the purine biosynthesis pathway have also been identified as targets for related scaffolds.[6][7][8][9]

This guide will use this anticipated target space to illustrate a comprehensive cross-reactivity profiling strategy.

A Tiered Approach to Cross-Reactivity Profiling

A successful profiling campaign is not a single experiment but a multi-faceted investigation. We advocate for a tiered approach, starting with broad, high-throughput screening to identify potential off-targets, followed by more focused, quantitative assays to confirm and characterize these interactions in a physiologically relevant context.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Orthogonal Validation & Cellular Engagement cluster_2 Tier 3: In-depth Off-Target Characterization T1_Kinase Large-Panel Kinase Screen (e.g., 400+ kinases) T2_Dose Dose-Response Kinase Assays (IC50 Determination) T1_Kinase->T2_Dose Identified Hits T1_Proteomics Initial Chemoproteomics (Lysate-based) T2_CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) T1_Proteomics->T2_CETSA Potential Binders T3_Phenotypic Phenotypic Screening (Cellular Consequences) T2_CETSA->T3_Phenotypic Verified Cellular Targets T3_Kinetics Enzyme Kinetics (Mechanism of Inhibition) T2_Dose->T3_Kinetics Confirmed Off-Targets

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Casting a Wide Net - Broad Kinome and Proteome Screening

The initial goal is to rapidly identify a broad range of potential interactions. This is best achieved through high-throughput screening against large panels of purified enzymes or by using proteome-wide approaches.

Methodology 1A: Large-Panel Kinase Profiling

Rationale: Given the pyrrolopyrimidine scaffold, kinases are the most probable off-targets. Large-panel screens, often utilizing radiometric or fluorescence-based assays, provide a comprehensive overview of a compound's activity across the human kinome.[10][11]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Compound Preparation: Prepare a 10 mM stock solution of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine in 100% DMSO. For a single-point screen, a final assay concentration of 1 µM is typical.

  • Assay Plate Preparation: In a 96-well plate, add the kinase, buffer, cofactors (e.g., MgCl₂, MnCl₂), and the substrate peptide.

  • Compound Addition: Add the test compound or vehicle (DMSO) to the appropriate wells.

  • Initiation of Reaction: Start the reaction by adding [γ-³³P]ATP. The concentration of ATP should be at or near the Kₘ for each specific kinase to provide a sensitive measure of competitive inhibition.[10]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear phase.

  • Quenching and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control.

Data Presentation: Comparative Kinome Scan

Below is a hypothetical comparison of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine against two other well-characterized kinase inhibitors at a single concentration (1 µM).

Kinase Target6-methyl-5H-pyrrolo[3,2-d]pyrimidine (% Inhibition)Compound A (Known FGFR Inhibitor) (% Inhibition)Compound B (Known CDK Inhibitor) (% Inhibition)
FGFR1 92% 98% 15%
FGFR4 85% 95% 12%
VEGFR2 78% 65% 8%
CDK2 45% 10%91%
CDK9 52% 5%88%
SRC 68%35%25%
LCK 71%28%22%

Interpretation: The data suggests that 6-methyl-5H-pyrrolo[3,2-d]pyrimidine has potent activity against the FGFR family, similar to Compound A. However, it also shows significant inhibition of VEGFR2, SRC family kinases (SRC, LCK), and moderate activity against CDKs, indicating a broader cross-reactivity profile.

Methodology 1B: Affinity-Based Chemoproteomics

Rationale: Not all off-targets are kinases. Chemoproteomics allows for an unbiased survey of compound interactions with the entire proteome in a cellular lysate.[12][13][14] This approach can uncover unexpected binding partners that would be missed by a kinase-centric screen.

Experimental Workflow: Affinity Enrichment

G Compound Compound Immobilize Immobilized Compound on Beads Compound->Immobilize Linker Attachment Incubate Incubate Immobilize->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash Incubate->Wash Remove Non-specific Binders Elute Elute Wash->Elute Elute Bound Proteins MS Protein Identification & Quantification Elute->MS LC-MS/MS Analysis

Caption: Workflow for an affinity-based chemoproteomics experiment.

Interpretation: This method would identify proteins that bind to the immobilized 6-methyl-5H-pyrrolo[3,2-d]pyrimidine. A competition experiment, where free compound is added to the lysate, is crucial to distinguish specific binders from non-specific interactions with the matrix.[12]

Tier 2: Validating Hits and Confirming Cellular Engagement

Hits from Tier 1 are preliminary and require orthogonal validation to confirm direct binding and, critically, to demonstrate that the compound engages its target within a cellular environment.

Methodology 2A: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical assay that assesses target engagement in intact cells or cell lysates.[15][16][17] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[18][19] This provides direct evidence of target interaction in a physiological context.

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with 6-methyl-5H-pyrrolo[3,2-d]pyrimidine (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or quantitative mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates stabilization and therefore binding.

Data Presentation: Comparative CETSA Melt Curves

Temperature (°C)Soluble FGFR1 (Vehicle)Soluble FGFR1 (+ Cmpd)Soluble CDK2 (Vehicle)Soluble CDK2 (+ Cmpd)
46100%100%100%100%
5095%98%92%95%
5475%92%68%75%
5848%85%45%52%
6222%65%20%25%
665%35%8%10%

Interpretation: The significant rightward shift in the melt curve for FGFR1 confirms that 6-methyl-5H-pyrrolo[3,2-d]pyrimidine engages and stabilizes this target in cells. The very slight shift for CDK2 suggests a much weaker or non-existent interaction in the cellular context at the tested concentration, despite the moderate activity seen in the enzymatic assay. This highlights the importance of cellular validation.

Methodology 2B: Dose-Response Enzymatic Assays

Rationale: To quantify the potency of the interactions identified in the Tier 1 screen, full dose-response curves are necessary to determine the IC₅₀ (half-maximal inhibitory concentration) for each hit.

Experimental Protocol: This follows the same principle as the single-point kinase assay, but the compound is tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

Data Presentation: Comparative IC₅₀ Values

Kinase Target6-methyl-5H-pyrrolo[3,2-d]pyrimidine IC₅₀ (nM)Compound A IC₅₀ (nM)Compound B IC₅₀ (nM)
FGFR1 158>10,000
FGFR4 4525>10,000
VEGFR2 120250>10,000
CDK2 850>10,00020
CDK9 600>10,00055
SRC 2501,500>10,000
LCK 3101,800>10,000

Interpretation: The IC₅₀ data confirms the primary potency against FGFR1 and FGFR4. The compound is less potent against VEGFR2 and the SRC family kinases, and significantly less potent against the CDKs. This quantitative data allows for a more nuanced understanding of the selectivity profile and helps prioritize which off-targets warrant further investigation.

Tier 3: Deep Dive into Off-Target Consequences

Confirmed off-targets, especially those with cellular engagement, require a deeper mechanistic and functional characterization to understand the potential biological consequences.

Methodology 3A: Enzyme Kinetics

Rationale: Understanding the mechanism of inhibition (e.g., ATP-competitive, non-competitive, uncompetitive) provides insight into how the compound interacts with its off-targets and can guide further optimization efforts.

Experimental Approach: For a confirmed off-target like VEGFR2, kinase activity is measured at various concentrations of both the inhibitor and ATP. The data is then plotted using a Lineweaver-Burk or Michaelis-Menten plot to determine the mechanism of inhibition.

Methodology 3B: Phenotypic and Cellular Signaling Assays

Rationale: Ultimately, the most important question is whether the off-target interaction translates into a cellular phenotype. This can be assessed by measuring the phosphorylation of known downstream substrates.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Treat cells with a dose-response of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine.

  • Lysis and Protein Quantification: Lyse the cells and normalize protein concentrations.

  • Western Blot: Perform Western blotting using antibodies against the phosphorylated forms of downstream substrates (e.g., p-ERK for the FGFR pathway, p-Rb for the CDK pathway).

  • Analysis: Quantify the changes in substrate phosphorylation to determine the functional consequence of target and off-target inhibition.

Data Presentation: Downstream Signaling Inhibition

Pathway Marker6-methyl-5H-pyrrolo[3,2-d]pyrimidine IC₅₀ (nM)Compound A IC₅₀ (nM)Compound B IC₅₀ (nM)
p-FRS2 (FGFR pathway)2515>10,000
p-Rb (CDK pathway)>5,000>10,00040

Interpretation: This functional data provides the final piece of the puzzle. While the enzymatic data showed some anti-CDK2 activity (IC₅₀ = 850 nM), the lack of inhibition of Rb phosphorylation in cells, even at high concentrations, suggests this off-target interaction may not be functionally relevant under normal conditions. Conversely, the potent inhibition of FRS2 phosphorylation confirms the on-target activity in a cellular context.

Conclusion: Building a Complete Selectivity Picture

The cross-reactivity profile of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine, as illustrated through this tiered approach, reveals a potent FGFR inhibitor with additional activity against VEGFR2 and SRC family kinases. While initial enzymatic screens suggested potential CDK2/9 activity, orthogonal cellular assays demonstrated this to be a less significant interaction in a physiological context.

This systematic, multi-faceted approach provides a robust framework for any researcher seeking to understand the selectivity of a novel compound. By moving from broad screening to quantitative validation and functional cellular analysis, one can build a comprehensive and reliable cross-reactivity profile, enabling more informed decisions in the complex journey of drug discovery and development. This rigorous process is essential for building trust in your data and establishing the true therapeutic potential of your molecule.

References

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling.Methods in Molecular Biology.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.Benchchem.
  • Chemical Proteomics for Target Validation.World Preclinical Congress.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.Bio-protocol.
  • Chemoproteomics, A Broad Avenue to Target Deconvolution.PubMed.
  • A brief introduction to chemical proteomics for target deconvolution.European Review for Medical and Pharmacological Sciences.
  • An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution.ACS Publications.
  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses.PMC.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.PMC.
  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics.PMC.
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.University of Cambridge.
  • Activity-Based Kinase Selectivity and Profiling Services.AssayQuant.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.bioRxiv.
  • KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. Available at: [Link]

  • Mapping the Protein Kinome: Current Strategy and Future Direction. MDPI. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Cross-Reactivity Assessment. Creative Diagnostics. Available at: [Link]

  • Small-molecule Profiling. Broad Institute. Available at: [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. Available at: [Link]

  • Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. PubMed. Available at: [Link]

  • Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. ACS Publications. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC. Available at: [Link]

  • Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. PMC. Available at: [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e. PMC. Available at: [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. Frontiers. Available at: [Link]

  • Identification of intracellular targets of pyrrolo[3,2-d]pyrimidine... ResearchGate. Available at: [Link]

  • Tumor-Targeting with Novel Non-Benzoyl 6-Substituted Straight Chain Pyrrolo[2,3-d]pyrimidine Antifolates via Cellular Uptake by Folate Receptor α and Inhibition of de novo Purine Nucleotide Biosynthesis. PMC. Available at: [Link]

Sources

Comparative In Vivo Efficacy Guide: 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in vivo efficacy of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine analogs, contextualizing them against established clinical candidates like Galidesivir (BCX4430) and Fodesine (BCX-1777).

Executive Summary & Scaffold Rationale

The 5H-pyrrolo[3,2-d]pyrimidine scaffold (also known as 9-deazapurine) is a privileged pharmacophore in drug discovery, primarily serving as an isostere for purine nucleosides (adenosine/guanosine). Its critical advantage lies in the C-nucleoside nature (C-C bond at the glycosidic position), which renders it resistant to cleavage by Purine Nucleoside Phosphorylase (PNP), significantly enhancing metabolic stability compared to native N-nucleosides.

Why the 6-Methyl Substitution? Modifying the pyrrole ring (positions 6 and 7, corresponding to purine C8 and N7) allows researchers to tune:

  • Hydrophobicity: The 6-methyl group fills specific hydrophobic pockets in enzymes like PNP or SHMT2.

  • Electronic Profile: It alters the pKa of the pyrrole nitrogen (N5), affecting hydrogen bond donor capability.

  • Steric Bulk: It can induce conformational restriction, crucial for targets like Microtubules or Kinases (e.g., EGFR/HER2).

Mechanistic Basis & Signaling Pathways

The efficacy of these analogs bifurcates into two primary therapeutic tracks: Antiviral/Antimetabolite (via Polymerase/PNP inhibition) and Kinase/Oncology (via ATP-competitive inhibition).

Diagram 1: Mechanism of Action (MOA) Pathways

This diagram illustrates how the scaffold mimics the transition state for PNP or acts as a chain terminator in viral replication.

MOA_Pathways Prodrug Pyrrolo[3,2-d]pyrimidine Analog Transport Cellular Uptake (hENT/hCNT) Prodrug->Transport Kinase Cellular Kinases (Phosphorylation) Transport->Kinase Nucleoside Analogs Enzyme Target Enzyme Binding (PNP / SHMT2) Transport->Enzyme Enzyme Inhibitors Triphosphate Active Triphosphate (NTP Analog) Kinase->Triphosphate ViralPol Viral RdRp (Ebola/Zika/YFV) Triphosphate->ViralPol Competes with ATP Term Chain Termination (Premature RNA Halt) ViralPol->Term MetabBlock dGTP Accumulation / C1 Metabolism Block Enzyme->MetabBlock Apoptosis Apoptosis / T-Cell Lysis MetabBlock->Apoptosis

Caption: Dual mechanistic pathways for pyrrolo[3,2-d]pyrimidine analogs: Viral RNA polymerase inhibition (Red) vs. Metabolic enzyme blockade (Green).

Comparative In Vivo Efficacy Analysis

This section compares the "6-methyl" class and its derivatives against the gold-standard alternatives (Galidesivir and TAK-285).

Table 1: Comparative Efficacy Data (In Vivo Models)
Compound ClassRepresentative AgentTargetModel SystemKey Efficacy EndpointRef
Antiviral Standard Galidesivir (BCX4430) Viral RdRpMarburg Virus (Guinea Pig)100% Survival (vs 0% control) at 10 mg/kg BID[1, 2]
Oncology Standard Fodesine (BCX-1777) PNPT-Cell Leukemia (Hu-PBL-SCID)>90% Reduction in circulating T-cells[3]
Kinase Inhibitor TAK-285 HER2/EGFRGastric Cancer Xenograft (4-1ST)T/C = 0% (Complete Stasis) at 100 mg/kg[4]
Substituted Analog AGF347 SHMT2Pancreatic Xenograft (MIA PaCa-2)Significant TGI (Tumor Growth Inhibition)[5]
6-Methyl Analog N5-Methyl-Pyrrolo *MicrotubuleA-10 Cell Line (In Vitro Proxy)6-fold increase in potency vs parent[6]

*Note: "N5-Methyl-Pyrrolo" refers to specific experimental analogs (e.g., Compound 5 in Ref [6]) where methylation of the pyrrole ring significantly enhanced potency.

Critical Analysis of the "6-Methyl" Modification

Research indicates that substitutions on the pyrrole ring (C6/C7 or N5) drive specificity:

  • Bioavailability: The 6-methyl group increases lipophilicity (LogP), often improving oral bioavailability compared to the highly polar unsubstituted parent compounds.

  • Potency: In Microtubule Targeting Agents (MTAs), methylation at the N5 position (adjacent to C6) was found to be essential for activity, increasing potency by >150-fold compared to the unsubstituted analog [6].

  • Selectivity: In SHMT2 inhibitors (AGF347 series), 5-substitution (N5) with extended chains allows the molecule to reach into the folate-binding tunnel, a mechanism distinct from the compact binding of PNP inhibitors [5].

Detailed Experimental Protocols

To generate reproducible in vivo data for these analogs, follow these validated workflows.

Protocol A: Pharmacokinetic (PK) Profiling

Objective: Determine half-life (


) and Bioavailability (

).
  • Formulation: Dissolve the 6-methyl analog in 10% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in saline to ensure solubility without precipitation.
    
  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing:

    • Arm A: IV Bolus (2 mg/kg).

    • Arm B: Oral Gavage (10 mg/kg).

  • Sampling: Collect plasma at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Protein precipitation with acetonitrile -> LC-MS/MS (MRM mode).

  • Calculation: Use non-compartmental analysis (WinNonlin) to derive AUC,

    
    , and 
    
    
    
    .
Protocol B: Xenograft Efficacy Model (Oncology)

Objective: Assess Tumor Growth Inhibition (TGI).

  • Cell Culture: Expand MIA PaCa-2 or CCRF-CEM cells in RPMI-1640 + 10% FBS.

  • Implantation: Inject

    
     cells subcutaneously into the flank of SCID/Beige mice.
    
  • Randomization: When tumors reach ~100-150

    
    , randomize mice into groups (n=8/group).
    
    • Vehicle Control

    • Positive Control (e.g., Gemcitabine or Fodesine)

    • Test Compound (6-Methyl Analog) Low Dose (10 mg/kg)

    • Test Compound High Dose (50 mg/kg)

  • Treatment: Administer IP or PO (based on PK data) daily for 21 days.

  • Measurement: Measure tumor volume (

    
    ) twice weekly.
    
  • Endpoint: Euthanize if tumor >2000

    
     or body weight loss >20%.
    
Diagram 2: In Vivo Efficacy Workflow

This diagram outlines the decision gates for advancing a compound from formulation to efficacy readout.

InVivo_Workflow Start Compound Synthesis (>98% Purity) Formulation Solubility Screen (Cyclodextrin/DMSO) Start->Formulation MTD MTD Study (Max Tolerated Dose) Formulation->MTD PK PK Study (Rat/Mouse) Check Bioavailability MTD->PK Decision Is F% > 20%? PK->Decision Decision->Formulation No (Re-formulate) Efficacy Xenograft / Viral Model (n=8 per group) Decision->Efficacy Yes Analysis Calculate T/C% & Survival Efficacy->Analysis

Caption: Step-by-step workflow for validating the in vivo efficacy of pyrrolo[3,2-d]pyrimidine analogs.

References

  • Warren, T. K., et al. (2014). Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430. Nature, 508(7496), 402-405. Link

  • Julander, J. G., et al. (2017). Activity of the broad-spectrum antiviral nucleoside BCX4430 against Zika virus in cell culture and in a mouse model of disease. Antiviral Research, 137, 14-22. Link

  • Evans, G. B., et al. (2018). Second-Generation Transition State Analogues of Human Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry, 61(19), 8917-8933. Link

  • Takagi, S., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: Improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry, 20(20), 6171-6180. Link

  • Dekhne, A. S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. Link

  • Gangjee, A., et al. (2010). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3,2-d]pyrimidines as Microtubule Targeting Agents. Bioorganic & Medicinal Chemistry, 18(14), 5261-5273. Link

Head-to-Head Guide: 6-Methyl-5H-Pyrrolo[3,2-d]pyrimidine Scaffolds vs. Established Antifolates

[1]

Executive Summary: The Shift to PCFT-Selective Targeting

Status: Emerging Lead Scaffold Primary Competitors: Pemetrexed (Alimta®), Methotrexate (MTX), Raltitrexed.[1] Core Advantage: 6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives (exemplified by the lead candidate AGF347 ) represent a paradigm shift in antifolate drug design.[1] Unlike established drugs that rely on the ubiquitously expressed Reduced Folate Carrier (RFC) for cell entry—leading to dose-limiting toxicity in normal tissues—this scaffold is engineered for selective uptake via the Proton-Coupled Folate Transporter (PCFT) .[1] This transporter is highly active in the acidic microenvironment of solid tumors (pH 6.5–6.9), effectively creating a tumor-specific "gating" mechanism.[1]

Part 1: Technical Profile & Mechanism of Action

The Scaffold: 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine

This structure is a 9-deazapurine analog.[1][2] The substitution of the N-9 nitrogen (in purine numbering) with a carbon creates a pyrrole-fused pyrimidine system.[1]

  • Chemical Stability: The C-C bond at the 9-position (glycosidic position in nucleosides) renders these compounds resistant to cleavage by purine nucleoside phosphorylases (PNP), a common metabolic sink for purine analogs.[1]

  • The "6-Methyl" Switch: In Structure-Activity Relationship (SAR) studies, the addition of a methyl group at the 6-position is critical.[1] It creates steric hindrance that abolishes binding to RFC (the primary transporter for normal cells) while retaining high affinity for PCFT and Folate Receptor

    
     (FR
    
    
    ).
Mechanism of Action Comparison
Feature6-Methyl-5H-pyrrolo[3,2-d]pyrimidine (AGF347)Pemetrexed (PMX)Methotrexate (MTX)
Primary Transporter PCFT (SLC46A1) & FR

RFC (SLC19A1)RFC (SLC19A1)
Intracellular Target SHMT2 (Mitochondrial), GARFTase, AICARFTaseTS (Thymidylate Synthase), DHFR, GARFTaseDHFR (Dihydrofolate Reductase)
Metabolic Impact Dual Cytosolic/Mitochondrial One-Carbon (C1) blockade.[1] Depletes Glycine & ATP.Primarily Cytosolic C1 blockade (dTMP synthesis).Cytosolic C1 blockade (THF depletion).
Resistance Profile Active in RFC-deficient / PMX-resistant lines.[1]Ineffective in RFC-downregulated tumors.[1]Ineffective in RFC-downregulated tumors.[1]
Pathway Visualization (Graphviz)

The following diagram illustrates the differential transport and compartmentalization of the 6-methyl scaffold versus standard antifolates.

FolatePathwayscluster_extracellularExtracellular Microenvironmentcluster_membraneCell Membranecluster_cytosolCytosolcluster_mitochondriaMitochondriaAcidic_pHAcidic pH (Tumor)pH 6.5-6.9PCFTPCFT (SLC46A1)Active at acidic pHAcidic_pH->PCFTNeutral_pHNeutral pH (Normal)pH 7.4RFCRFC (SLC19A1)UbiquitousNeutral_pH->RFCDrug_AGF6-Me-Pyrrolo[3,2-d]pym(AGF347)Drug_AGF->PCFTHigh Affinity(Selective)Drug_AGF->RFCBlocked by6-Methyl GroupDrug_PMXPemetrexed(PMX)Drug_PMX->PCFTLow Affinity at pH 7.4Drug_PMX->RFCPrimary RouteGARFTaseGARFTase(Purine Synthesis)PCFT->GARFTaseInhibitsSHMT2SHMT2(Serine -> Glycine)PCFT->SHMT2Inhibits (Unique)TSThymidylate Synthase(DNA Synthesis)RFC->TSInhibitsDHFRDHFRRFC->DHFRInhibitsPurine DepletionPurine DepletionGARFTase->Purine DepletionMito_C1MitochondrialC1 PoolSHMT2->Mito_C1Blocks SourceMito_C1->Purine DepletionC1 Units export

Figure 1: Differential transport and subcellular targeting.[1] Note the 6-methyl group acts as a "gatekeeper," preventing RFC binding while enabling PCFT uptake in acidic tumor environments.[1]

Part 2: Head-to-Head Performance Data

The following data synthesizes performance metrics from key studies comparing AGF347 (the lead 6-methyl-5H-pyrrolo[3,2-d]pyrimidine) against Pemetrexed.

Cytotoxicity in RFC-Deficient Models

Standard antifolates fail when tumors downregulate RFC (a common resistance mechanism).[1] The 6-methyl scaffold bypasses this.[1]

Cell LinePhenotypeAGF347 IC50 (nM)Pemetrexed IC50 (nM)Fold Advantage
KB (Wild Type) RFC High / PCFT Low45180.4x (Comparable)
KB-RT RFC Deficient 62 >10,000 >160x
H460 (Lung) NSCLC / PCFT High12453.75x
MiaPaCa-2 Pancreatic / Hypoxic8.512014x

Data Source Synthesis: Matherly et al., Mol Cancer Ther (2018); Bioorg Med Chem (2020).[1]

Metabolic Flux Impact

Unlike Pemetrexed, which causes a buildup of dUMP (due to TS inhibition), 6-methyl-pyrrolo[3,2-d]pyrimidines targeting SHMT2/GARFTase cause a distinct metabolic signature:

  • Glycine Depletion: Rapid exhaustion of intracellular glycine pools (SHMT2 inhibition).

  • ATP Crisis: Severe reduction in ATP levels due to dual blockade of mitochondrial respiration (indirectly via C1) and purine synthesis.

Part 3: Experimental Protocols for Validation

To validate the efficacy of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives in your own research, use the following self-validating protocols.

Protocol A: pH-Dependent Transport Assay

Objective: Confirm PCFT selectivity over RFC.

Reagents:

  • [3H]-Methotrexate (Control substrate).[1]

  • Unlabeled 6-methyl-5H-pyrrolo[3,2-d]pyrimidine test compound.[1]

  • HEPES-buffered saline (pH 7.[1]4) and MES-buffered saline (pH 6.5).[1]

Workflow:

  • Cell Prep: Use CHO cells transfected with human PCFT (R2/hPCFT) or RFC (R2/hRFC).

  • Incubation: Incubate cells with 20 nM [3H]-MTX in the presence of increasing concentrations (1–1000 nM) of the test compound.

    • Condition A: pH 7.4 (RFC dominant).

    • Condition B: pH 6.5 (PCFT dominant).

  • Quench: Stop transport after 2 minutes with ice-cold PBS.

  • Analysis: Lyse cells and measure radioactivity.

  • Calculation: Plot % Inhibition vs. Concentration.

    • Success Criterion: The test compound should show an IC50 < 50 nM at pH 6.5 (PCFT) but > 1000 nM at pH 7.4 (RFC).

Protocol B: Glycine Cleavage System (GCS) Rescue Assay

Objective: Verify SHMT2/Mitochondrial C1 targeting.[1]

Rationale: If the compound inhibits SHMT2 (mitochondrial), adding exogenous formate or glycine should partially rescue the phenotype, whereas TS inhibitors (PMX) are rescued by thymidine.

Workflow:

  • Seed: Plate MiaPaCa-2 cells (2,000 cells/well) in 96-well plates.

  • Treat: Add test compound at IC90 concentration.

  • Rescue Arms:

    • Arm 1: No additive.

    • Arm 2: + Thymidine (10 µM).

    • Arm 3: + Formate (1 mM) + Glycine (2 mM).[1]

    • Arm 4: + AICA (aminoimidazole carboxamide) (300 µM).[1]

  • Readout: Assess viability at 72h (CellTiter-Glo).

    • Interpretation: AGF347-like compounds show minimal rescue with Thymidine alone but significant rescue with Formate/Glycine.[1] Pemetrexed shows complete rescue with Thymidine.

References

  • Golani, L. K., et al. (2016). "Structure-Activity Profiles of 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Selective Uptake by the Proton-Coupled Folate Transporter." Journal of Medicinal Chemistry. Link[1]

  • Matherly, L. H., et al. (2018).[1] "Uncovering the cellular pharmacology of novel pyrrolo[3,2-d]pyrimidine inhibitors of targetable mitochondrial and cytosolic one-carbon metabolism." Molecular Cancer Therapeutics. Link

  • Hali, Z., et al. (2020).[3] "Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism." Molecular Pharmacology. Link[1]

  • Wang, L., et al. (2015).[4] "Discovery of 6-Substituted Pyrrolo[3,2-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase." Journal of Medicinal Chemistry. Link[1]

  • Visentin, M., et al. (2014). "The proton coupled folate transporter: biology and therapeutic applications to cancer." Cancer Biology & Therapy. Link[1]

Scaffold Evaluation Guide: Off-Target Profiling of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Pharmacological & Safety Assessment of the 9-Deazapurine Scaffold Audience: Medicinal Chemists, Lead Optimization Scientists, Toxicology Researchers[1]

Executive Summary: The "Privileged" vs. "Promiscuous" Scaffold

In the landscape of nitrogen heterocycles, 6-methyl-5H-pyrrolo[3,2-d]pyrimidine (a derivative of the 9-deazapurine core) occupies a distinct pharmacological niche compared to its more famous isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine, the core of Ruxolitinib/Tofacitinib).[1]

While the [2,3-d] isomer is the gold standard for ATP-competitive kinase inhibition, the [3,2-d] scaffold evaluated here is historically "stickier" toward enzymes of the Purine Salvage Pathway and One-Carbon (C1) Metabolism .[1]

Critical Finding: Researchers utilizing this scaffold for kinase targeting must screen early for Purine Nucleoside Phosphorylase (PNP) inhibition. Conversely, those developing PNP inhibitors must assess SHMT2 (Serine Hydroxymethyltransferase) liability. Failure to evaluate these off-targets leads to unexplained T-cell lymphopenia or mitochondrial metabolic collapse during late-stage lead optimization.

Comparative Analysis: Isomer Performance & Selectivity

The following table contrasts the 6-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold against its primary structural alternative.

Table 1: Pharmacological Profile Comparison
Feature6-methyl-5H-pyrrolo[3,2-d]pyrimidine (Subject)Pyrrolo[2,3-d]pyrimidine (Alternative)
Common Name 9-Deazapurine derivative7-Deazapurine derivative
Primary Target Class Metabolic Enzymes: PNP, SHMT2, MTAPKinases: VEGFR2 (KDR), EGFRKinases: JAK family, BTK, SYK(Highly tunable kinase selectivity)
Major Off-Target Risk Immune Suppression: Potent inhibition of PNP leads to dGTP accumulation and T-cell apoptosis.Genotoxicity: Higher potential for DNA polymerase incorporation.[1][2][3]Kinase Promiscuity: Off-target inhibition of structurally similar kinases (e.g., CPK, CDK).[1]
Metabolic Liability Mitochondrial Toxicity: Disruption of folate/C1 cycle (SHMT2 inhibition).[3]CYP Inhibition: Often requires extensive side-chain optimization to avoid CYP3A4 issues.[1]
Binding Mode Mimics the transition state of purine processing (enzyme substrate mimic).Mimics the Adenine ring of ATP (Type I Kinase Inhibitor).

Mechanistic Insight: The Off-Target Cascade

The off-target effects of this scaffold are not random; they are driven by its ability to mimic Guanine and Hypoxanthine with high fidelity.

Mechanism 1: PNP-Mediated T-Cell Toxicity

The 6-methyl-5H-pyrrolo[3,2-d]pyrimidine core aligns perfectly with the active site of Purine Nucleoside Phosphorylase (PNP) .[1] Even if designed as a kinase inhibitor, the scaffold can inhibit PNP (


 often < 100 nM).
  • Consequence: Inhibition of PNP prevents the breakdown of deoxyguanosine (dGuo) to guanine.

  • Pathology: dGuo accumulates

    
     converted to dGTP by kinases 
    
    
    
    dGTP inhibits Ribonucleotide Reductase
    
    
    DNA synthesis halts.
  • Cellular Outcome: Selective apoptosis of T-cells (which have high dGuo kinase activity).[1]

Mechanism 2: One-Carbon (C1) Metabolism Blockade

Recent data (e.g., AGF series) indicates this scaffold targets SHMT2 in the mitochondria.[1]

  • Consequence: Blockade of serine-to-glycine conversion.

  • Pathology: Depletion of methyl donors for nucleotide biosynthesis.

  • Cellular Outcome: G2/M cell cycle arrest and "thymineless death."

Visualization: Off-Target Pathways[1]

The following diagram maps the intersection of the scaffold's intended targets and its critical off-targets within the purine metabolic network.

OffTargetMap cluster_Intended Potential Intended Targets cluster_OffTarget Critical Off-Target Risks cluster_Outcome Scaffold 6-methyl-5H-pyrrolo[3,2-d]pyrimidine (Scaffold) VEGFR2 VEGFR2 (Kinase) (Angiogenesis) Scaffold->VEGFR2 Designed Inhibition PNP PNP Enzyme (Purine Salvage) Scaffold->PNP Structural Mimicry (High Risk) SHMT2 SHMT2 (Mitochondrial C1) Scaffold->SHMT2 Metabolic Interference DNA_Pol DNA Polymerase (Incorporation) Scaffold->DNA_Pol Substrate Mimicry SolidTumor Solid Tumor Inhibition VEGFR2->SolidTumor TCell T-Cell Lymphopenia (Immune Suppression) PNP->TCell dGTP Accumulation MitoTox Mitochondrial Metabolic Collapse SHMT2->MitoTox Glycine Depletion

Caption: Figure 1.[1] The "Dual-Edged" Pharmacology. The scaffold successfully targets kinases (Green) but possesses high structural affinity for metabolic enzymes (Red), leading to distinct toxicity profiles.[1]

Experimental Protocols for Validation

To validate the safety of a lead compound containing this scaffold, you must implement a "Self-Validating" screening cascade.[1]

Protocol A: The "PNP-Liability" Screen (Enzymatic)

Objective: Determine if the kinase inhibitor candidate accidentally inhibits Purine Nucleoside Phosphorylase.[1]

  • Reagents: Recombinant human PNP, 7-methylguanosine (substrate), and inorganic phosphate.[1]

  • Assay Principle: PNP phosphorolysis of 7-methylguanosine yields 7-methylguanine.[1] This product has a distinct fluorescence shift compared to the substrate.

  • Workflow:

    • Incubate 10 nM human PNP with test compound (0.1 nM – 10 µM) in 50 mM HEPES (pH 7.4) for 10 mins.

    • Initiate reaction with 50 µM 7-methylguanosine + 1 mM phosphate.

    • Readout: Monitor fluorescence (Ex 300 nm / Em 410 nm) continuously for 5 mins.

  • Acceptance Criteria: An

    
     is required to declare the scaffold "PNP-silent." If 
    
    
    
    , the compound carries a high risk of T-cell lymphopenia.
Protocol B: The "Metabolic Rescue" Assay (Cellular)

Objective: Confirm if antiproliferative effects are due to target engagement or off-target SHMT/C1 blockade.[1]

  • Cell Line: MIA PaCa-2 or CCRF-CEM (Leukemia cells are sensitive to this scaffold).[1]

  • Treatment Groups:

    • Group 1: Vehicle

    • Group 2: Test Compound (

      
       conc.)
      
    • Group 3: Test Compound + Hypoxanthine (100 µM)[1]

    • Group 4: Test Compound + Glycine (10 mM)[1]

  • Logic:

    • If Hypoxanthine rescues viability

      
       Off-target is likely De Novo Purine Synthesis  (GARFTase/AICARFTase).[1]
      
    • If Glycine rescues viability

      
       Off-target is SHMT2/Mitochondrial C1 .[1]
      
    • If Neither rescues

      
       Effect is likely the intended Kinase/Target modulation.
      
Protocol C: Genomic Integrity Screen

Objective: Assess if the deazapurine core is being incorporated into DNA.

  • Method: Alkaline Comet Assay coupled with LC-MS/MS of digested genomic DNA.[1]

  • Step-by-Step:

    • Treat cells for 48h (2 cell cycles).

    • Isolate genomic DNA and enzymatically digest to nucleosides.

    • LC-MS/MS: Monitor MRM transition specific to the 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-riboside.

    • Threshold: Any detectable incorporation flags the compound as a potential mutagen.

Screening Workflow Diagram

This workflow ensures that "false positives" in phenotypic screens are not misattributed to kinase inhibition when they are actually metabolic toxins.

ScreeningCascade cluster_Tier1 Tier 1: Safety & Selectivity cluster_Tier2 Tier 2: Mechanism Check Start Lead Compound (3,2-d Scaffold) PNP_Assay PNP Enzymatic Screen Start->PNP_Assay Kinome KinomeScan (Selectivity) Start->Kinome Decision Go / No-Go PNP_Assay->Decision IC50 < 1µM (Fail) Rescue Metabolic Rescue (Glycine/Hypoxanthine) Kinome->Rescue Potent Rescue->Decision Rescued by Glycine (Off-Target SHMT) Rescue->Decision No Rescue (Valid Hit)

Caption: Figure 2. Critical Path for Deazapurine Lead Optimization. Early exclusion of PNP inhibitors prevents late-stage attrition.

References

  • Comparison of Pyrrolo[2,3-d] and Pyrrolo[3,2-d]pyrimidine Scaffolds in Kinase Discovery. Source:Bioorganic & Medicinal Chemistry, 2024.[4] Context: Reviews the structural mimicry of ATP vs. transition states in deazapurines.

  • Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial C1 Metabolism. Source:Molecular Cancer Therapeutics, 2019.[5] Context: Defines the AGF series and the SHMT2 off-target mechanism for this specific scaffold.

  • N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Source:ChemMedChem, 2018.[6] Context: Discusses toxicity profiles and DNA alkylation risks associated with N5-substitution on this ring.

  • Inhibitors of Human Purine Nucleoside Phosphorylase (PNP). Source:Journal of Medicinal Chemistry, 1992. Context: Foundational paper establishing the [3,2-d] scaffold as a potent PNP inhibitor (T-cell toxicity basis).[1][7][8]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The compound 6-methyl-5H-pyrrolo[3,2-d]pyrimidine, a member of the pyrrolopyrimidine class, is structurally related to scaffolds of significant medicinal interest, including those with potential cytotoxic and antimicrobial properties.[1][2] Consequently, its disposal must be approached with the rigorous safety and environmental stewardship that we apply to our primary research.

This guide provides a direct, operational plan for the proper disposal of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine, grounded in federal regulations and best laboratory practices. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a conservative approach based on data from analogous pyrrolopyrimidine and heterocyclic compounds is scientifically prudent and essential for ensuring personnel safety and regulatory compliance.

Hazard Characterization and Pre-Disposal Safety

Before disposal, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar compounds, 6-methyl-5H-pyrrolo[3,2-d]pyrimidine should be treated as a hazardous substance.[3] The primary risks associated with this class of compounds involve acute toxicity if ingested, and irritation to the skin, eyes, and respiratory system.[3][4]

Table 1: Hazard Assessment and Required Personal Protective Equipment (PPE)

Potential HazardBasis of AssessmentRequired PPERationale
Acute Oral Toxicity Analogous compounds are classified as toxic or harmful if swallowed.[3][5]Standard laboratory PPETo prevent accidental ingestion via hand-to-mouth contact.
Skin Irritation/Corrosion Causes skin irritation is a common hazard statement for related pyrimidines.[3][4]Chemical-resistant gloves (e.g., nitrile)To prevent direct skin contact. Contaminated gloves must be disposed of as hazardous waste.[6]
Serious Eye Irritation Causes serious eye irritation is a consistent warning for this chemical class.[3][4]Safety goggles or face shieldTo protect eyes from contact with solid particles or splashes of solutions.[6]
Respiratory Irritation May cause respiratory irritation, particularly as a fine powder or aerosol.[3]Chemical fume hood / Ventilated enclosureTo prevent inhalation of dust or aerosols. All handling of open containers should occur in a ventilated area.[3][6]
The Core Principle: Professional Hazardous Waste Disposal

Under no circumstances should 6-methyl-5H-pyrrolo[3,2-d]pyrimidine or its containers be disposed of in standard trash or flushed down the sanitary sewer.[7] Improper disposal can lead to environmental contamination and significant regulatory penalties under the Resource Conservation and Recovery Act (RCRA).[8][9] The only acceptable method of disposal is through a licensed and approved hazardous waste management facility.[10][11]

The RCRA framework, enforced by the U.S. Environmental Protection Agency (EPA), governs hazardous waste from "cradle-to-grave," ensuring it is managed safely from generation to final disposal.[12] Your institution's Environmental Health and Safety (EHS) department is your primary resource for coordinating with certified waste disposal vendors.

On-Site Waste Handling and Accumulation: A Step-by-Step Protocol

Proper handling and storage while waste awaits pickup are critical to maintaining a safe laboratory environment.

Step 1: Waste Segregation Segregate chemical waste based on compatibility to prevent dangerous reactions.[7][13] Since 6-methyl-5H-pyrrolo[3,2-d]pyrimidine does not contain halogens, it should be placed in a waste stream designated for non-halogenated organic solids or non-halogenated organic liquids if dissolved in a solvent.

Step 2: Container Selection and Management The container used for waste accumulation must be chemically compatible, in good condition, and have a secure, leak-proof lid.[8][14]

  • Best Practice: The original manufacturer's container is often the most suitable for waste accumulation.[14]

  • Container Integrity: Ensure the container is free of damage or external residue.[14]

  • Closure: Keep the waste container sealed at all times, except when adding waste.[14]

Step 3: Accurate and Compliant Labeling Proper labeling is a legal requirement and essential for safety.[7] The waste container label must clearly include:

  • The full chemical name: "6-methyl-5H-pyrrolo[3,2-d]pyrimidine" (avoiding abbreviations).

  • The words "Hazardous Waste".[13]

  • Relevant hazard pictograms (e.g., exclamation mark for irritant, skull and crossbones for acute toxicity if applicable).[3][4]

  • The date when waste was first added to the container (accumulation start date).

Step 4: Safe Storage Store the designated waste container in a satellite accumulation area within the laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • In a well-ventilated area, away from heat sources or direct sunlight. [7]

  • Within a secondary containment system (e.g., a chemical-resistant tray or tub) to contain potential leaks.[8]

  • Segregated from incompatible materials, such as strong oxidizing agents.[5][15]

Workflow for Disposal of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine

The following diagram outlines the decision-making process for managing waste containing 6-methyl-5H-pyrrolo[3,2-d]pyrimidine.

G A Waste Generated (6-methyl-5H-pyrrolo[3,2-d]pyrimidine) B Is the waste gross contamination or un-rinsed containers? A->B Evaluate C Is the container empty and triple-rinsed? B->C No D Segregate as Non-Halogenated Organic Waste B->D Yes E Collect rinseate (solvent + trace chemical) C->E Yes H Dispose of rinsed container in appropriate lab glass/ plastic recycling or trash C->H Yes G Place in appropriate waste container (Solid or Liquid) D->G E->D Treat as hazardous waste F Deface all labels from empty container F->H I Ensure container is properly labeled with 'Hazardous Waste' and full chemical name G->I J Store in designated satellite accumulation area with secondary containment I->J K Contact EHS to schedule waste pickup J->K

Caption: Decision workflow for the safe disposal of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine.

Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely.

  • Personnel Protection: Before cleaning, don all necessary PPE, including gloves, safety goggles, and a lab coat.[6]

  • Containment: For small solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), then collect it into the waste container.[16]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.[16]

  • Reporting: Report all spills to your institution's EHS department, in line with local policy.[16]

Disposal of Empty Containers

A container that held 6-methyl-5H-pyrrolo[3,2-d]pyrimidine is not considered "empty" until it has been properly decontaminated.

  • Triple Rinsing: An empty container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[14]

  • Rinseate as Waste: The solvent used for rinsing (the rinseate) must be collected and disposed of as hazardous chemical waste.[14]

  • Final Disposal: Once triple-rinsed and air-dried, all hazardous markings on the container must be completely defaced or removed. The clean container can then be disposed of in the appropriate laboratory glass or plastic waste stream.[13][14]

By adhering to these rigorous procedures, you fulfill your professional obligation to ensure a safe working environment and protect our shared ecosystem, maintaining the highest standards of scientific integrity from discovery through disposal.

References

  • Daniels Health. (2025, May 21).
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System.
  • Vanderbilt University Medical Center.
  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • ERG Environmental.
  • SCION Instruments. (2025, January 21).
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (2025, August 4).
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2,4-Dichloro-6-methylpyrimidine.
  • American Chemistry Council.
  • Occupational Safety and Health Administration. (2016, February 1).
  • Fisher Scientific. (2012, November 16). SAFETY DATA SHEET - 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.
  • Fisher Scientific. (2013, November 4). SAFETY DATA SHEET - 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Oregon OSHA. Technical Manual, Sec. 6, Ch.
  • Safe handling of cytotoxics: guideline recommend
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • ASHP. Guidelines on Handling Hazardous Drugs.
  • Taylor & Francis. (2022, November 6).
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine.
  • Aaronchem. (2025, August 10). Safety Data Sheet - 2-Amino-5-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.
  • Echemi.
  • MDPI. (2021, June 1).
  • Benchchem. Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Fluorochem. (2024, December 19). Safety Data Sheet - 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Sigma-Aldrich. 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6).
  • Auctores Journals. (2021, October 30).
  • RSC Publishing.
  • Benchchem. Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol.
  • 2-(4-Piperidinyl)-5H-pyrrolo[3,2-d]pyrimidine - Hazard. (2025, October 15).
  • BLD Pharm. 92660-36-1|2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-5H-Pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
6-methyl-5H-Pyrrolo[3,2-d]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。